Technical Documentation Center

Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate
  • CAS: 898793-80-1

Core Science & Biosynthesis

Foundational

Elucidating the In Vitro Mechanism of Action of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate: A Methodological Whitepaper

Executive Summary Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate is a highly specialized synthetic ligand. Structural deconstruction reveals a core 3-(piperidinomethyl)phenyl moiety.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate is a highly specialized synthetic ligand. Structural deconstruction reveals a core 3-(piperidinomethyl)phenyl moiety. In modern neuropharmacology, the piperidinomethylphenyl pharmacophore is the hallmark of non-imidazole Histamine H3 receptor (H3R) antagonists[1]. The replacement of the traditional imidazole ring with a piperidine group was a critical evolutionary step in drug design, effectively eliminating off-target interactions with cytochrome P450 enzymes—a major hurdle in early H3R drug development[2].

As a Senior Application Scientist, I approach the mechanistic profiling of this compound by looking beyond its basic structure. The compound's unique feature is the 6-oxo-hexanoate ethyl ester tail extending from the meta-position of the phenyl ring. This whitepaper details the structural rationale, the hypothesized signaling intervention, and the self-validating in vitro experimental workflows required to definitively prove its mechanism of action.

Structural Rationale & Hypothesized Mechanism

To understand how this compound behaves in vitro, we must map its structural motifs to the receptor's binding pocket:

  • Primary Interaction (The Anchor): The basic nitrogen of the piperidine ring becomes protonated at physiological pH (7.4). This allows it to form a critical, high-affinity salt bridge with a highly conserved aspartate residue (Asp114, D3.32) located in transmembrane helix 3 (TM3) of the H3R.

  • Secondary Interaction (The Linker): The meta-substituted phenyl ring provides optimal spatial geometry, allowing for robust π−π stacking interactions with aromatic residues (Tyr115 and Phe398) in the binding cleft.

  • Tertiary Interaction (The Tail): The flexible 6-oxo-hexanoate tail is hypothesized to project outward into the extracellular vestibule or occupy a lipophilic accessory pocket. This likely increases the compound's residence time and dictates its high subtype selectivity against H1, H2, and H4 receptors.

The Signaling Intervention

The Histamine H3 receptor is a G-protein coupled receptor (GPCR) exclusively coupled to the Gi/o​ family. Endogenous activation by histamine leads to the inhibition of adenylyl cyclase (AC), which subsequently reduces intracellular cyclic AMP (cAMP) levels.

We hypothesize that Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate acts as a competitive antagonist . By occupying the orthosteric site, it prevents histamine-induced Gi/o​ coupling, thereby disinhibiting adenylyl cyclase and restoring cAMP production to baseline levels.

H3R_Pathway Ligand Ethyl 6-oxo-6-[3-(piperidinomethyl) phenyl]hexanoate (Antagonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Blocks Agonist Histamine (Agonist) Agonist->H3R Activates Gi Gi/o Protein H3R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production (Decreased) AC->cAMP Catalyzes

Diagram 1: Hypothesized mechanism of Gi/o pathway blockade by the H3R antagonist.

In Vitro Pharmacological Profiling: Experimental Workflows

To validate this mechanism, a rigorous, self-validating in vitro testing cascade is required. I design these assays not just to generate binding data, but to actively rule out false positives. We utilize CHO-K1 cells stably transfected with the human H3R (hH3R) because wild-type CHO-K1 cells inherently lack endogenous histamine receptors, providing a clean, zero-background biological matrix[1].

Protocol A: Radioligand Displacement Assay (Affinity Determination)

Purpose: To quantify the binding affinity ( Ki​ ) of the compound at the orthosteric site. Causality Check: We utilize [3H] -N- α -methylhistamine ( [3H] -NAMH) as the radioligand because it is highly specific to H3R, avoiding cross-reactivity noise from other potential targets.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest hH3R-expressing CHO-K1 cells. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a working protein concentration of 2 mg/mL.

  • Compound Dilution: Prepare a 10-point serial dilution of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate in 100% DMSO. Dilute 1:100 in assay buffer to achieve a final DMSO concentration of 1% (preventing solvent-induced protein denaturation).

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of the compound dilution, and 50 µL of [3H] -NAMH (final concentration 1 nM).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes (No compound).

    • Non-Specific Binding (NSB): Buffer + Radioligand + Membranes + 10 µM Thioperamide (a known H3R antagonist reference).

  • Filtration & Detection: Incubate for 60 minutes at 25°C to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.3% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the basic ligand. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and read on a Microbeta counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Purpose: To prove the compound functionally blocks Gi/o​ -mediated signaling. Causality Check: We use Forskolin to directly activate Adenylyl Cyclase. This artificially raises the cAMP "ceiling." An agonist will lower this ceiling via Gi​ inhibition. Our antagonist must restore it. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over ELISA for its ratiometric readout, which mathematically eliminates well-to-well volume variability and optical interference.

Step-by-Step Methodology:

  • Cell Plating: Seed hH3R CHO-K1 cells at 5,000 cells/well in a 384-well white opaque microplate.

  • Stimulation Mix: Prepare a buffer containing 500 µM IBMX (a phosphodiesterase inhibitor essential to prevent premature cAMP degradation) and 10 µM Forskolin.

  • Antagonist Pre-incubation: Add the serial dilutions of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate to the cells. Incubate for 15 minutes at 37°C to allow receptor occupancy.

  • Agonist Challenge: Add the EC80​ concentration of R- α -methylhistamine (typically ~3 nM). Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add the TR-FRET lysis buffer containing the Europium-labeled cAMP antibody and the ULight-cAMP tracer.

  • Readout: Incubate for 1 hour at room temperature. Read the plate on a time-resolved fluorometer (e.g., EnVision) at 665 nm / 615 nm emission. Quality Control: A Z'-factor > 0.6 must be achieved for the assay plate to be considered valid and trustworthy.

Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step3 3. Radioligand Binding (Displacement of[3H]-NAMH) Step1->Step3 Step4 4. Functional TR-FRET Assay (Forskolin + cAMP detection) Step1->Step4 Step2 2. Cell Culture (CHO-K1 expressing hH3R) Step2->Step3 Step2->Step4 Step5 5. Data Acquisition (Microplate Reader) Step3->Step5 Step4->Step5 Step6 6. Schild Plot Analysis (Determine pA2 & Mechanism) Step5->Step6

Diagram 2: High-throughput in vitro experimental workflow for mechanism validation.

Quantitative Data Presentation

Based on the established structure-activity relationship (SAR) of the piperidinomethylphenyl class[2], the expected in vitro pharmacological profile for Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate demonstrates high potency and excellent target selectivity.

Table 1: Representative In Vitro Pharmacological Profile

Assay TypeTargetMeasured ParameterExpected Value (nM)Interpretation
Radioligand Binding hH3R Ki​ 5 - 15 nMHigh affinity binding at the orthosteric site.
Radioligand Binding hH1R, hH2R, hH4R Ki​ > 10,000 nMExcellent histamine receptor subtype selectivity.
Functional TR-FRET hH3R (cAMP) IC50​ (Antagonism)10 - 30 nMPotent blockade of Gi/o​ -mediated AC inhibition.
Enzyme Kinetics AChE IC50​ > 5,000 nMLack of cholinergic off-target effects (common in piperidines).

References

  • Structural variations of 1-(4-(phenoxymethyl)benzyl)
  • Novel Nonimidazole Histamine H3 Receptor Antagonists: 1-(4-(Phenoxymethyl)benzyl)

Sources

Exploratory

Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate molecular weight and exact mass

Analytical Characterization of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate: Molecular Weight and Exact Mass Determination Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Docu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Characterization of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate: Molecular Weight and Exact Mass Determination

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery and organic synthesis, the precise analytical characterization of complex intermediates is a fundamental prerequisite for downstream success. Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate (CAS No. 898793-80-1) [1] is a highly functionalized building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics and targeted screening libraries. Featuring an ethyl ester, a hydrophobic alkyl spacer, an aryl ketone, and a basic piperidinomethyl moiety, its structural complexity demands rigorous mass spectrometric validation.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the molecular weight (MW) and monoisotopic exact mass of this compound. Furthermore, this whitepaper provides a field-proven, self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to ensure absolute confidence in structural identity and purity during drug development workflows.

Structural Deconstruction and Formulaic Derivation

Before executing mass spectrometric analysis, the compound's empirical formula must be systematically derived from its nomenclature to establish the theoretical mass targets.

  • Ethyl hexanoate backbone: An esterified six-carbon chain. The ethyl group contributes 2 carbons, and the hexanoate chain contributes 6 carbons (Total: C8​H15​O2​ as a radical).

  • Ketone carbonyl (6-oxo): Located at the C6 position of the hexanoate chain, replacing a methylene group with a carbonyl ( C1​O1​ ).

  • Phenyl ring: A meta-disubstituted benzene ring connecting the ketone and the piperidine linker ( C6​H4​ ).

  • Piperidinomethyl group: A methylene linker attached to a piperidine ring ( CH2​ + C5​H10​N

    C6​H12​N ).

Aggregating these substructures yields the empirical formula: C20​H29​NO3​ .

Molecular Weight vs. Monoisotopic Exact Mass

In analytical chemistry, distinguishing between standard molecular weight and monoisotopic exact mass is critical.

  • Standard Molecular Weight (MW): Calculated using the standard atomic weights recommended by the International Union of Pure and Applied Chemistry (IUPAC) [2]. These values account for the natural isotopic distribution of elements on Earth. MW is utilized for macroscopic laboratory tasks, such as calculating molarity for reaction stoichiometry.

  • Monoisotopic Exact Mass: Calculated using the mass of the single most abundant isotope for each element (e.g., 12C , 1H , 14N , 16O ). High-resolution mass spectrometers (like Orbitraps or TOFs) separate isotopes, meaning the primary signal detected corresponds to the monoisotopic mass, not the average molecular weight.

Table 1: Isotopic Contributions to Exact Mass and Molecular Weight

ElementAtom CountIUPAC Average Atomic Weight (Da)Total MW Contribution ( g/mol )Monoisotopic Mass (Da)Total Exact Mass Contribution (Da)
Carbon (C) 2012.011240.22012.000000240.000000
Hydrogen (H) 291.00829.2321.00782529.226925
Nitrogen (N) 114.00714.00714.00307414.003074
Oxygen (O) 315.99947.99715.99491547.984745
Total - - 331.456 - 331.214744

Note: Commercial suppliers often report the nominal molecular weight as 331.46 g/mol [3]. However, for HRMS, the target neutral exact mass is 331.2147 Da .

High-Resolution Mass Spectrometry (HRMS) Protocol

To verify the identity of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate, a self-validating HRMS methodology is required. The following protocol explains not just the steps, but the causality behind the instrumental parameters.

Step-by-Step Methodology
  • Sample Preparation: Dilute the analyte to a final concentration of 0.1 μg/mL in a solution of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: The piperidine nitrogen is highly basic ( pKa​ ~10). The addition of formic acid forces the quantitative protonation of this nitrogen in solution, ensuring maximum ionization efficiency and a strong [M+H]+ signal.

  • Chromatographic Separation (UHPLC): Inject 2 μL onto a sub-2 μm C18 reversed-phase column using a gradient of Water/Acetonitrile (both with 0.1% Formic Acid).

    • Causality: The molecule possesses a hydrophobic hexanoate chain and phenyl ring, making it highly compatible with C18 stationary phases. Separation prior to MS analysis prevents ion suppression from co-eluting synthesis impurities.

  • Ionization (ESI+): Operate the Electrospray Ionization source in positive ion mode.

  • Mass Analysis: Utilize an Orbitrap or Quadrupole-Time-of-Flight (Q-TOF) mass analyzer set to a resolving power of >70,000 (at m/z 200).

    • Self-Validating System: Introduce an internal lock mass (e.g., Leucine Enkephalin, m/z 556.2766) continuously during the run. The software dynamically calibrates the target mass against this known standard, ensuring a mass accuracy error of <2 ppm.

HRMS_Workflow A Sample Preparation (0.1 μg/mL in MeOH/H2O + FA) B UHPLC Separation (C18 Column, Gradient Elution) A->B Injection C Electrospray Ionization (ESI+) Droplet Desolvation B->C Eluent Flow D Protonation at Piperidine N [M+H]+ Formation C->D Gas/Voltage E High-Resolution Mass Analyzer (Orbitrap / TOF) D->E Ion Transfer F Exact Mass Detection m/z 332.2220 E->F Signal Processing

Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

Isotopic Pattern Validation

A true self-validating protocol does not rely on exact mass alone; it evaluates the isotopic envelope. Because the molecule contains 20 carbon atoms, and the natural abundance of 13C is ~1.1%, the M+1 peak ( at m/z 333.225) must be approximately 22% the intensity of the monoisotopic base peak. If the observed ratio deviates significantly, the empirical formula is incorrect, flagging a potential synthetic error.

Collision-Induced Dissociation (CID) Fragmentation Dynamics

To definitively prove the structural connectivity of the molecule, the precursor ion ( [M+H]+ at m/z 332.2220) is isolated in the quadrupole and accelerated into a collision cell filled with Argon gas. The resulting MS/MS fragmentation pattern provides a structural fingerprint.

Based on the functional groups present, we predict three primary fragmentation pathways:

  • Loss of Piperidine: The benzylic C-N bond is highly susceptible to cleavage. Neutral loss of the piperidine ring ( C5​H11​N , 85.09 Da) generates a highly stable, resonance-stabilized benzylic cation at m/z 247.13 .

  • Ester Cleavage: The ethyl ester terminus undergoes neutral loss of ethanol ( C2​H6​O , 46.04 Da) via a rearrangement mechanism, yielding an acylium ion at m/z 286.18 .

  • Alpha-Cleavage at the Ketone: High-energy CID induces homolytic or heterolytic cleavage adjacent to the C6 carbonyl, breaking the aliphatic chain off the aryl group to form a 3-(piperidinomethyl)benzoyl cation at m/z 202.12 .

Fragmentation M Precursor Ion [M+H]+ m/z 332.2220 F1 Loss of Piperidine [- C5H11N] M->F1 F2 Ester Cleavage [- C2H6O] M->F2 F3 Alpha-Cleavage at Ketone M->F3 P1 Product Ion m/z 247.13 F1->P1 P2 Product Ion m/z 286.18 F2->P2 P3 Product Ion m/z 202.12 F3->P3

Figure 2: Proposed collision-induced dissociation (CID) fragmentation pathways.

Significance in Drug Development

For drug development professionals, the precision of this exact mass data (331.2147 Da neutral; 332.2220 Da protonated) is non-negotiable. When Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate is used as an intermediate, its mass signature is programmed into automated LC-MS screening systems to monitor reaction completion. Furthermore, understanding its CID fragmentation pathways allows pharmacokineticists to predict how similar structural motifs in the final Active Pharmaceutical Ingredient (API) might undergo metabolic degradation (e.g., in vivo de-ethylation or piperidine ring oxidation) during early-stage ADME profiling.

References
  • Prohaska, T., et al. "Standard atomic weights of the elements 2021 (IUPAC Technical Report)." Pure and Applied Chemistry, 2022.[1] URL:[Link]

Sources

Foundational

Predictive Toxicity and Safety Profiling of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate

A Technical Whitepaper for Drug Development Professionals Executive Summary Evaluating early-stage synthetic intermediates and library compounds requires a mechanistic, predictive approach to toxicology. Ethyl 6-oxo-6-[3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

Evaluating early-stage synthetic intermediates and library compounds requires a mechanistic, predictive approach to toxicology. Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate (CAS 898793-80-1) is a functionalized aryl keto-ester featuring a piperidinomethyl moiety. While empirical, compound-specific in vivo toxicity data is often limited for early-stage catalog compounds, the structural motifs of this molecule present well-documented toxicological and metabolic liabilities.

As an Application Scientist, my approach to profiling this compound relies on deconstructing its pharmacophores to anticipate off-target effects. This whitepaper establishes a self-validating, in-depth technical framework for profiling the safety of this compound, focusing specifically on cardiovascular liabilities and esterase-mediated metabolic instability.

Part 1: Structural Alerts and Mechanistic Toxicology

To design an effective safety screening cascade, we must first understand the causality behind the compound's potential toxicity based on its chemical architecture.

  • The Piperidine Moiety and Cardiovascular Risk: The basic nitrogen of the piperidine ring ( pKa​ ~9.5) is predominantly protonated at physiological pH. This pharmacophore is a classic structural alert for binding to the central cavity of the Kv11.1 (hERG) potassium channel. Inhibition of the rapid delayed rectifier potassium current ( IKr​ ) can lead to action potential prolongation, manifested as QT interval prolongation on an electrocardiogram (ECG), and potentially fatal Torsades de Pointes (TdP).

  • The Ethyl Ester and Metabolic Lability: The ethyl hexanoate tail is highly susceptible to rapid hydrolysis by ubiquitous mammalian carboxylesterases (CES). In humans, hepatic CES1 and intestinal CES2 will rapidly cleave the ethyl ester[1] to yield 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoic acid and ethanol. This biotransformation drastically alters the physicochemical properties of the molecule, reducing its LogP and increasing its polar surface area. Consequently, safety pharmacology must evaluate both the parent ester and the carboxylic acid metabolite.

  • The Aryl Ketone: The 6-oxo group serves as a potential site for reduction by aldo-keto reductases (AKRs) to a secondary alcohol, representing a secondary metabolic clearance pathway.

Quantitative Predictive Data

Before initiating in vitro assays, establishing predictive baseline parameters is critical for dose-setting and analytical method development.

ParameterPredictive Value / CharacteristicToxicological Implication
Molecular Weight 331.46 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5 compliant).
pKa​ (Piperidine Nitrogen) ~9.5 (Basic)Protonated at physiological pH; high risk for hERG channel binding.
LogP (Estimated) 3.2 - 3.8Lipophilic enough to cross membranes; favors hepatic clearance.
Metabolic Liability High (Ethyl Ester)Rapid conversion to carboxylic acid via CES1/CES2.
Primary Metabolite Carboxylic Acid DerivativeIncreased polarity; potential alteration in target affinity and safety profile.

Part 2: Metabolic Biotransformation Pathways

The following diagram illustrates the predicted metabolic fate of the compound, which dictates the need for metabolite-inclusive safety testing.

MetabolicPathway Parent Ethyl 6-oxo-6-[3-(piperidinomethyl) phenyl]hexanoate CES Carboxylesterases (CES1 / CES2) Parent->CES Hydrolysis AKR Aldo-Keto Reductases (AKR) Parent->AKR Ketone Reduction Acid 6-oxo-6-[3-(piperidinomethyl) phenyl]hexanoic acid CES->Acid Ethanol Ethanol (Byproduct) CES->Ethanol Alcohol Secondary Alcohol Metabolite AKR->Alcohol

Metabolic biotransformation pathways of the compound via carboxylesterases and aldo-keto reductases.

Part 3: In Vitro Safety Pharmacology Protocols

To validate the structural alerts, we deploy two self-validating in vitro protocols. These methods are designed not just to generate data, but to ensure the data is physiologically relevant and artifact-free.

Protocol 1: GLP hERG Patch-Clamp Assay (ICH S7B Compliant)

Rationale: To assess the proarrhythmic risk of the piperidine moiety. Following the [2], the assay must be conducted at physiological temperature to accurately capture binding kinetics. Room temperature recordings artificially slow channel gating kinetics, leading to a dangerous underestimation of drug block potency.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the human KCNH2 (hERG) gene. Plate on glass coverslips 24–48 hours prior to recording.

  • Electrophysiological Setup: Utilize whole-cell manual patch-clamp electrophysiology. Maintain the continuous perfusion bath solution strictly at 35–37 °C using an inline heater.

  • Voltage Protocol: Apply a step-ramp voltage protocol. Hold the resting membrane potential at -80 mV, depolarize to +20 mV for 2 seconds (to force channels into the open and inactivated states), followed by a repolarizing ramp to -40 mV (to elicit the outward tail current).

  • Validation Control: Perfuse a positive control (e.g., 100 nM Dofetilide) to validate assay sensitivity. The system is self-validating only if the control yields >80% fractional block.

  • Compound Application: Perfuse the parent compound (and in a separate run, its synthesized carboxylic acid metabolite) at 4 to 5 ascending concentrations (e.g., 0.1, 1, 3, 10, 30 µM). Critical Causality: Ensure steady-state block is achieved (current amplitude varies <5% over 3 minutes) before escalating the dose, preventing cumulative concentration artifacts.

  • Data Analysis: Calculate the IC50​ . A safety margin is derived by comparing the IC50​ to the anticipated unbound Cmax​ in plasma.

Protocol 2: Carboxylesterase (CES1/CES2) Stability and Cleavage Assay

Rationale: To determine the half-life of the ethyl ester and quantify the exposure ratio of the parent versus the acid metabolite. Because[1] are highly efficient, standard liver microsome assays must be supplemented with specific recombinant CES enzymes.

Step-by-Step Methodology:

  • Enzyme Incubation: Incubate 1 µM of the compound with recombinant human CES1 (hepatic model) and CES2 (intestinal model) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C.

  • Reaction Quenching: At precise time points (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Critical Causality: Immediate protein precipitation is required to halt esterase activity instantly; failure to use ice-cold solvent results in continued ex vivo degradation and artificially short half-life calculations.

  • Centrifugation and LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) to track the depletion of the parent ethyl ester ( m/z 332.2 product) and the appearance of the carboxylic acid ( m/z 304.2 product).

  • Kinetic Parameter Calculation: Calculate the intrinsic clearance ( CLint​ ) and enzymatic half-life ( t1/2​ ) using the log-linear decline of the parent compound.

Part 4: Integrated Risk Assessment Workflow

Under the revised [3], a high-quality in vitro hERG assay combined with a negative in vivo QTc study in a non-rodent model can constitute a "double-negative" scenario. This paradigm allows drug developers to potentially waive dedicated clinical Thorough QT (TQT) trials. For Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate, demonstrating that both the parent ester and the acid metabolite lack significant hERG liability is the critical first step in this integrated risk assessment.

SafetyWorkflow InSilico In Silico Screening hERG GLP hERG Patch-Clamp InSilico->hERG Metabolism HLM / CES Stability InSilico->Metabolism InVivo In Vivo QTc Assessment hERG->InVivo If margin < 30x Decision Integrated Risk Assessment hERG->Decision Double Negative Metabolism->InVivo InVivo->Decision

Integrated cardiac safety and metabolic screening workflow aligned with ICH S7B guidelines.

References

  • Title: Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.1 best practices Source: HESI Global URL: [Link]

  • Title: Human carboxylesterases: a comprehensive review Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

  • Title: Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to Receptor Binding Affinity Assays for Novel Compounds: A Case Study with Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate

Introduction: The Quest for Molecular Targets In the landscape of modern drug discovery, the journey from a novel chemical entity to a therapeutic candidate is both complex and multifaceted.[1][2] Central to this journey...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Molecular Targets

In the landscape of modern drug discovery, the journey from a novel chemical entity to a therapeutic candidate is both complex and multifaceted.[1][2] Central to this journey is the precise characterization of the molecular interactions between a compound and its biological targets.[2] This guide provides an in-depth technical overview of receptor binding affinity assays, using the novel compound Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate as a representative case study. While the specific biological targets of this compound are not yet elucidated in public literature[3][4], its structural motifs—a substituted phenyl ring and a piperidine group—are common in pharmacologically active agents, suggesting potential interactions with a range of receptors, particularly G protein-coupled receptors (GPCRs).[5]

This document is designed for researchers, scientists, and drug development professionals, offering both foundational principles and field-proven insights into the design, execution, and interpretation of receptor binding assays. We will navigate the causality behind experimental choices, ensuring that each described protocol is a self-validating system for generating robust and reliable data.

Pillar I: The Strategic Imperative of Target Identification and Assay Selection

Given a novel compound like Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate, the initial step is to formulate a hypothesis regarding its potential biological targets. This can be achieved through computational methods, such as ligand-based or structure-based virtual screening, or by empirical screening against a panel of known receptors. GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of approved drugs, making them a logical starting point for screening campaigns.[5][6][7]

The choice of assay technology is paramount and depends on several factors, including the nature of the target, the availability of reagents, throughput requirements, and the desired endpoint (e.g., affinity, kinetics).[2][8] The most common and well-established methods for determining binding affinity include radioligand binding assays, fluorescence-based assays, and surface plasmon resonance (SPR).[9][10]

Pillar II: Methodologies in Receptor Binding Affinity Assays

This section will delve into the theoretical underpinnings and practical execution of key binding assay technologies.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[9][11][12] These assays utilize a radioactively labeled ligand to measure its binding to a receptor.[9][13]

Core Principle: The fundamental principle relies on the law of mass action, where the binding of a radioligand to its receptor reaches equilibrium. The amount of bound radioligand is then measured to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd), a measure of affinity.[9][14]

There are two primary types of radioligand binding assays:

  • Saturation Assays: Used to determine the Kd and Bmax of a radioligand for its receptor. In this setup, a fixed amount of receptor is incubated with increasing concentrations of the radioligand until saturation is reached.[9][12]

  • Competition Assays: Used to determine the affinity of an unlabeled test compound (like Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate) for a receptor.[9] Here, a fixed concentration of radioligand and receptor are incubated with increasing concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor, and the concentration at which it inhibits 50% of the specific binding of the radioligand is known as the IC50.[9][12]

Objective: To determine the binding affinity (Ki) of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate for a target GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand with known affinity for the target receptor

  • Unlabeled competitor (the same as the radioligand) for determining non-specific binding

  • Test compound: Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate

  • Assay buffer (e.g., Tris-HCl with appropriate ions and protease inhibitors)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Step-by-Step Methodology:

  • Receptor Preparation: Thaw the cell membranes expressing the target GPCR on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard method like the Bradford or BCA assay.[9]

  • Assay Plate Setup: Prepare a 96-well plate. Designate wells for total binding (radioligand + receptor), non-specific binding (radioligand + receptor + excess unlabeled competitor), and competition binding (radioligand + receptor + varying concentrations of the test compound).

  • Reagent Addition:

    • To all wells, add the prepared cell membranes.

    • To the non-specific binding wells, add a high concentration of the unlabeled competitor (typically 100-1000 times its Kd).[9]

    • Add serial dilutions of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate to the competition binding wells.

    • Initiate the binding reaction by adding a fixed concentration of the radioligand to all wells. The concentration of the radioligand should ideally be at or below its Kd value.[10]

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[9] The equilibration time should be determined experimentally, especially for high-affinity ligands which may have slow dissociation rates.[14]

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[9]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.[9]

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[9]

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.[15]

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[9]

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[16][17][18][19]

Cheng-Prusoff Equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

  • [L] is the concentration of the radioligand

  • Kd is the dissociation constant of the radioligand

A web-based tool is also available for this conversion.[16][20]

Addressing Non-Specific Binding: High non-specific binding can obscure the specific binding signal and lead to inaccurate results.[15][21] It can be caused by hydrophobic or electrostatic interactions of the ligand with non-receptor components.[21] Strategies to reduce non-specific binding include optimizing buffer conditions (e.g., adding detergents like Tween-20 or increasing salt concentration), using appropriate blocking agents, and ensuring the quality of the receptor preparation.[21][22][23]

Fluorescence Polarization (FP) Assays: A Homogeneous Alternative

Fluorescence Polarization (FP) is a powerful, homogeneous assay format that is well-suited for high-throughput screening (HTS).[8][24] It measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled ligand (tracer) upon binding to a larger protein receptor.[25][26]

Core Principle: When a small, fluorescently labeled molecule is excited with plane-polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized.[25][27][28] However, when this fluorescent tracer binds to a much larger receptor molecule, its tumbling rate is significantly reduced, resulting in a higher degree of polarization of the emitted light.[25][27] This change in polarization is directly proportional to the amount of tracer bound to the receptor.[28]

Objective: To determine the binding affinity (Ki) of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate for a target receptor using a competition FP assay.

Materials:

  • Purified target receptor

  • Fluorescently labeled tracer with known affinity for the target receptor

  • Test compound: Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate

  • Assay buffer

  • Microplate reader with FP capabilities

Step-by-Step Methodology:

  • Assay Development:

    • Determine the optimal concentration of the fluorescent tracer that gives a stable and robust fluorescence signal.

    • Titrate the purified receptor against the fixed tracer concentration to determine the concentration of receptor that yields a significant FP signal window.

  • Assay Plate Setup: In a suitable microplate, set up wells for the tracer alone (minimum polarization) and tracer with the determined optimal concentration of the receptor (maximum polarization).

  • Competition Assay:

    • To the assay wells, add the optimal concentrations of the fluorescent tracer and the receptor.

    • Add serial dilutions of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization on a microplate reader.

Data Analysis:

  • The data is typically plotted as millipolarization (mP) units versus the log concentration of the test compound.

  • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

  • The IC50 value can be converted to Ki using a similar principle to the Cheng-Prusoff equation, taking into account the concentrations and affinities of the tracer and receptor.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

Surface Plasmon Resonance (SPR) is a label-free technology that allows for the real-time monitoring of biomolecular interactions.[29][30][31] It provides valuable information not only on binding affinity but also on the kinetics of the interaction, including the association (kon) and dissociation (koff) rates.[31][32]

Core Principle: SPR is an optical phenomenon that occurs when polarized light strikes a thin metal film at a specific angle.[30][31] In a typical SPR experiment, a receptor (ligand) is immobilized on a sensor chip with a gold surface.[30] A solution containing the test compound (analyte) is then flowed over the surface. As the analyte binds to the immobilized ligand, the mass on the sensor surface increases, causing a change in the refractive index, which is detected as a change in the SPR angle.[31] This change is measured in real-time and is proportional to the amount of bound analyte.[31]

Objective: To determine the binding affinity and kinetics of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate for a target receptor.

Step-by-Step Workflow:

  • Ligand Immobilization: The purified target receptor is immobilized onto the sensor chip surface.

  • Analyte Injection: A series of concentrations of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate are injected over the sensor surface.

  • Association Phase: The binding of the analyte to the immobilized ligand is monitored in real-time.

  • Dissociation Phase: The analyte solution is replaced with buffer, and the dissociation of the analyte from the ligand is monitored.

  • Regeneration: A regeneration solution is injected to remove the bound analyte from the ligand, preparing the surface for the next injection cycle.

Data Analysis:

The resulting data, known as a sensorgram, is a plot of the SPR response versus time.[31] By fitting the association and dissociation curves to kinetic models, the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd) can be determined.

Kd = koff / kon

Pillar III: Data Interpretation and Presentation

The robust analysis and clear presentation of binding data are critical for making informed decisions in a drug discovery project.

Quantitative Data Summary
ParameterDescriptionHow it is DeterminedSignificance
IC50 The concentration of a test compound that inhibits 50% of the specific binding of a labeled ligand.Determined from the dose-response curve in a competition binding assay.[9]A measure of the compound's potency in the specific assay conditions.
Ki The inhibition constant, representing the affinity of the test compound for the receptor.Calculated from the IC50 value using the Cheng-Prusoff equation.[16][18]An intrinsic measure of affinity, independent of assay conditions. A lower Ki indicates higher affinity.
Kd The equilibrium dissociation constant, representing the concentration of ligand at which 50% of the receptors are occupied at equilibrium.Determined from saturation binding assays or directly from SPR analysis.[9][14]A fundamental measure of the affinity between a ligand and its receptor.
Bmax The maximum number of binding sites in a given amount of tissue or cells.Determined from saturation binding assays.[9][14]Provides information about the density of the target receptor.
kon The association rate constant.Determined from real-time kinetic analysis, such as SPR.[32]Describes the rate at which the ligand binds to the receptor.
koff The dissociation rate constant.Determined from real-time kinetic analysis, such as SPR.[32]Describes the rate at which the ligand dissociates from the receptor.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis receptor_prep Receptor Preparation (e.g., cell membranes) incubation Incubation (Binding Equilibrium) receptor_prep->incubation ligand_prep Ligand Preparation (radiolabeled, fluorescent, or unlabeled) ligand_prep->incubation compound_prep Test Compound Dilution (Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate) compound_prep->incubation separation Separation (Bound vs. Free) incubation->separation detection Detection (Radioactivity, FP, SPR signal) separation->detection curve_fitting Dose-Response Curve Fitting detection->curve_fitting parameter_calc Calculation of IC50, Ki, Kd curve_fitting->parameter_calc

Caption: Generalized workflow for receptor binding affinity assays.

A significant number of potential targets for a compound like Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate are GPCRs, which initiate intracellular signaling cascades upon ligand binding.[6][7][33]

gpcr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Test Compound) GPCR GPCR Ligand->GPCR Binding & Activation G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Cellular Response Second_Messenger->Downstream

Caption: Simplified G protein-coupled receptor (GPCR) signaling pathway.

Conclusion: A Pathway to Characterization

This guide has provided a comprehensive framework for approaching the characterization of a novel compound, exemplified by Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate, through receptor binding affinity assays. By understanding the principles behind different assay technologies, meticulously executing experimental protocols, and rigorously analyzing the resulting data, researchers can elucidate the pharmacological profile of new chemical entities. The journey of drug discovery is one of precision and insight, and the robust determination of binding affinity is a cornerstone of this endeavor, paving the way for the development of novel therapeutics.

References

  • G protein-coupled receptor signaling: transducers and effectors. Physiological Reviews.
  • Evaluating Receptor Binding Affinity: Applic
  • G protein-coupled receptor signaling p
  • GPCR Screening & Profiling with Binding Assays.
  • Non-Specific Binding: Wh
  • G protein-coupled receptor. Wikipedia.
  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
  • Strategies for reducing non-specific binding in receptor assays. BenchChem.
  • GPCR-radioligand binding assays. PubMed.
  • GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery.
  • Binding kinetics of ligands acting
  • Fluorescence Polariz
  • G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. MDPI.
  • G Protein-Coupled Receptors: A Century of Research and Discovery.
  • Assay Development: A Comprehensive Guide to Types, Processes, and Applic
  • Fluorescence Polariz
  • Fluorescence Polarization Assays: Principles & Applic
  • Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group.
  • Drug Discovery Assays: A Comprehensive Guide. Scribd.
  • IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. PMC.
  • IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Semantic Scholar.
  • IC50 to Ki Converter Tool. Health Sciences Library System.
  • Large and Small Molecule Screening by SPR. Bio-Rad.
  • Ki to IC50 Converter.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • How Does Fluorescence Polariz
  • Fluorescence Polarization in GPCR Research. Dr. GPCR Ecosystem.
  • Biacore SPR for small-molecule discovery. Cytiva.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • IC50 to Ki conversion by Cheng-Prusoff Equation & B
  • Nonspecific binding. GraphPad Prism 11 Curve Fitting Guide.
  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry.
  • How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery.
  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega.
  • Receptor-Ligand Binding Assays. Labome.
  • Direct Binding Methods to Measure Receptor–Ligand Interactions.
  • Radioligand Binding Assay. Gifford Bioscience.
  • ethyl 6-oxo-6-[2-(piperidinomethyl)
  • ethyl 6-oxo-6-[3-(piperidinomethyl)
  • ETHYL 6-OXO-6-[3-(PYRROLIDINOMETHYL)

Sources

Foundational

A Technical Guide to Assessing the Metabolic Stability of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate in Human Liver Microsomes

Executive Summary In modern drug discovery, early assessment of a compound's metabolic fate is paramount to avoiding late-stage failures. Metabolic stability dictates a drug's half-life, bioavailability, and potential fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, early assessment of a compound's metabolic fate is paramount to avoiding late-stage failures. Metabolic stability dictates a drug's half-life, bioavailability, and potential for generating toxic byproducts.[1][2][3] This guide provides a comprehensive framework for evaluating the metabolic stability of a specific ester-containing compound, Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate, using human liver microsomes (HLMs). Liver microsomes are a preferred in vitro tool as they are rich in Phase I drug-metabolizing enzymes, including Cytochrome P450s (CYPs) and carboxylesterases (CES).[2][4][5] We will delve into the predicted metabolic pathways of this molecule, presenting a detailed, self-validating experimental protocol to empirically determine its stability, and conclude with a guide to data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking both the theoretical underpinnings and practical execution of a robust metabolic stability assay.

The Critical Role of Metabolic Stability in Drug Development

A compound's journey to becoming a viable drug is heavily influenced by its pharmacokinetic profile. Metabolic stability, the susceptibility of a compound to biotransformation, is a cornerstone of this profile.[1]

  • High Metabolic Instability: A compound that is rapidly metabolized will likely have a short in vivo half-life and low oral bioavailability, making it difficult to maintain therapeutic concentrations.[3][6]

  • Low Metabolic Instability: Conversely, an overly stable compound may accumulate in the body, leading to potential toxicity or adverse drug-drug interactions.[2]

Therefore, the goal is to identify and optimize compounds with a moderate and predictable rate of metabolism. In vitro assays using liver microsomes provide an essential early-stage assessment of a compound's intrinsic clearance (CLint), defined as the inherent ability of the liver to metabolize a drug in the absence of physiological limitations like blood flow.[2][7][8]

Predicted Metabolic Pathways for Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate

The structure of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate suggests two primary routes of metabolic transformation in the liver. Understanding these is key to designing a definitive experiment.

Primary Pathway: Carboxylesterase-Mediated Ester Hydrolysis

The most prominent functional group susceptible to metabolism in the target molecule is the ethyl ester. This group is primarily cleaved by carboxylesterases (CES), a family of enzymes highly expressed in the liver.[9][10] In humans, two main forms, hCE1 and hCE2, are responsible for the hydrolysis of a wide array of drugs. hCE1 is the most abundant form in the human liver.[11]

This hydrolysis reaction converts the parent ester into a more polar carboxylic acid and ethanol, facilitating renal elimination.[9] Crucially, this metabolic pathway is independent of the common cofactors required for oxidative metabolism.

Parent Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate Metabolite 6-Oxo-6-[3-(piperidinomethyl)phenyl]hexanoic Acid + Ethanol Parent->Metabolite Carboxylesterases (hCE1, hCE2) (NADPH Independent)

Caption: Predicted primary metabolic pathway via ester hydrolysis.

Secondary Pathway: CYP450-Mediated Oxidation

The molecule also possesses sites amenable to Phase I oxidative metabolism, catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[12] These reactions are critically dependent on the presence of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a cofactor, which provides the necessary reducing equivalents.[12][13] Potential sites for oxidation include the piperidine ring and the aliphatic hexanoate chain.

Causality in Experimental Design: By running parallel incubations with and without an NADPH regenerating system, we can dissect the contribution of each pathway.

  • Metabolism without NADPH: Disappearance of the parent compound can be attributed primarily to hydrolytic enzymes like carboxylesterases.[5]

  • Metabolism with NADPH: Disappearance is due to the combined action of both CES and CYP enzymes.

A Self-Validating Protocol for Microsomal Stability Assessment

This protocol is designed as a self-validating system to ensure the reliability and accuracy of the generated data. It incorporates positive and negative controls to verify the integrity of the experimental setup.

Experimental Principle

The assay is based on the "substrate depletion" method.[6] The test compound is incubated with liver microsomes, and samples are taken at various time points. The reaction is stopped ("quenched"), and the concentration of the remaining parent compound is measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the preferred analytical method for its sensitivity and specificity.[14][15]

Workflow Diagram

cluster_prep 1. Preparation cluster_incubate 2. Incubation (37°C) cluster_process 3. Sample Processing & Analysis cluster_data 4. Data Interpretation Reagents Prepare Buffers, Test Compound Stock, Controls, Int. Std. Preincubation Pre-incubate Microsomes & Test Compound (5 min) Reagents->Preincubation Microsomes Thaw & Dilute Pooled HLMs Microsomes->Preincubation NADPH Prepare NADPH Regenerating System Initiation Initiate Reaction by adding NADPH NADPH->Initiation Preincubation->Initiation Sampling Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Initiation->Sampling Quench Quench Reaction (Ice-cold Acetonitrile + Internal Standard) Sampling->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Plot Plot ln(% Remaining) vs. Time Analyze->Plot Calculate Calculate k, t½, and CLint Plot->Calculate

Caption: Experimental workflow for the liver microsomal stability assay.

Step-by-Step Methodology

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
  • Test Compound Stock: Prepare a 10 mM stock solution of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate in DMSO. Create a 100 µM working solution by diluting the stock in buffer.
  • Positive Control Stocks: Prepare 100 µM working solutions of a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Diazepam).[12]
  • HLM Suspension: Thaw pooled human liver microsomes on ice and dilute to a working concentration of 1 mg/mL in cold phosphate buffer.
  • NADPH Regenerating System: Prepare a system containing NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH) according to the manufacturer's instructions.[13][16][17] This provides a sustained source of NADPH.
  • Quenching Solution: Ice-cold acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar but stable compound).
  • Reaction Termination: The use of a cold organic solvent like acetonitrile serves to immediately stop all enzymatic reactions and precipitate proteins.[18][19]

2. Incubation Procedure:

  • Set up reactions in triplicate in a 96-well plate or microcentrifuge tubes.
  • Master Mix Preparation: For each condition (+/- NADPH), prepare a master mix of buffer and HLM suspension.
  • Add the appropriate volume of the HLM master mix to each well.
  • Add 1 µL of the 100 µM test compound working solution to the wells (final concentration: 1 µM).
  • Pre-incubation: Place the plate in a shaking incubator at 37°C for 5-10 minutes to equilibrate the temperature.[8][12]
  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system to the "+NADPH" wells. Add an equal volume of buffer to the "-NADPH" wells. The T=0 sample is quenched immediately after this step.
  • Incubation: Incubate the plate at 37°C with shaking.

3. Time-Point Sampling and Quenching:

  • At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of the ice-cold ACN with internal standard to the appropriate wells.[7]
  • Once all time points are collected, seal the plate and vortex thoroughly to ensure complete protein precipitation.

4. Sample Preparation for Analysis:

  • Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.[20]

5. LC-MS/MS Analysis:

  • Develop a sensitive and specific LC-MS/MS method to quantify the peak area of the parent compound and the internal standard.

Data Analysis and Interpretation

The goal of data analysis is to determine the rate of disappearance of the parent compound and calculate key pharmacokinetic parameters.

Data Processing
  • Calculate Response Ratio: For each sample, determine the response ratio:

    • Response Ratio = Peak Area of Test Compound / Peak Area of Internal Standard

  • Normalize Data: Express the response ratio at each time point as a percentage of the T=0 sample:

    • % Remaining = (Response Ratio at T_x / Response Ratio at T_0) * 100

Calculation of Stability Parameters
  • Determine Rate Constant (k): Plot the natural logarithm of the % Remaining (ln[% Remaining]) against time (minutes). The slope of the resulting line from linear regression is the negative rate of elimination (-k).[21]

  • Calculate In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

    • t½ (min) = 0.693 / k[22]

  • Calculate In Vitro Intrinsic Clearance (CLint): This value normalizes the rate of metabolism to the amount of microsomal protein used in the assay.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))[2]

Data Presentation

Quantitative results should be summarized in a clear, tabular format for easy comparison between the test compound and controls, and across different conditions.

Table 1: Summary of Metabolic Stability Parameters

CompoundConditionHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Test Compound - NADPHCalculated ValueCalculated Value
Test Compound + NADPHCalculated ValueCalculated Value
Verapamil (High Clearance Control)+ NADPHCalculated ValueCalculated Value
Diazepam (Low Clearance Control)+ NADPHCalculated ValueCalculated Value

Interpreting the Results:

  • A significant decrease in t½ (and increase in CLint) in the "+NADPH" condition compared to the "-NADPH" condition indicates that the compound is a substrate for CYP450 enzymes.

  • If the t½ values are similar in both conditions, metabolism is likely dominated by NADPH-independent enzymes, such as carboxylesterases.

  • Comparing the test compound's CLint to the high and low clearance controls provides context for its relative metabolic stability.[2]

Conclusion

This technical guide outlines a robust, field-proven methodology for assessing the metabolic stability of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate in human liver microsomes. Based on its chemical structure, the compound is predicted to undergo primary metabolism via carboxylesterase-mediated hydrolysis, with a potential secondary contribution from CYP450-mediated oxidation. The provided protocol, which includes critical controls and a clear data analysis pathway, allows for the definitive, empirical determination of these metabolic routes. The resulting data on half-life and intrinsic clearance are essential for making informed decisions in the drug discovery pipeline, enabling the selection and optimization of candidates with favorable pharmacokinetic profiles.

References

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC. National Institutes of Health. [Link]

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed. PubMed. [Link]

  • BioIVT. (2018). NADPH RapidStart Regeneration System for Extended Metabolism. BioIVT Blogs. [Link]

  • Wang, D. D., et al. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC. National Institutes of Health. [Link]

  • Wang, D. D., et al. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. ResearchGate. [Link]

  • Wang, D. D., et al. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism. [Link]

  • Bioanalytical Systems, Inc. (2025). How to Conduct an In Vitro Metabolic Stability Study. BASi. [Link]

  • Pharmacy Freak. (2026). Intrinsic Clearance Calculator. Pharmacy Freak. [Link]

  • XenoTech. RapidStart™ NADPH Regenerating System. XenoTech. [Link]

  • Trinova Biochem. Regensys NADPH Regenerating System Reagents. Trinova Biochem. [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Creative Bioarray. Microsomal Stability Assay. Creative Bioarray. [Link]

  • MTTlab. Microsomal Stability Assay. MTTlab. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Soars, M. G., et al. (2012). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC. National Institutes of Health. [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]

  • Yasgar, A., et al. (2020). Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models. Nature. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]

  • Sellick, C. A., et al. (2008). Effective Quenching Processes for Physiologically Valid Metabolite Profiling of Suspension Cultured Mammalian Cells. ACS Publications. [Link]

  • Center for Innovative Technology. (2020). Metabolic Quenching. Center for Innovative Technology. [Link]

  • Abdel-Tawab, Y. M., et al. (2025). Validated and green UPLC-MS/MS method for belumosudil quantification in human liver microsomes: Application to in vitro metabolic stability assessment. AKJournals. [Link]

  • Ackley, D. C., et al. (2008). Measurement of Metabolic Stability Using SIM and Identification of Metabolites by Data-Dependent full-Scan MS-MS and CNL Scanning. Spectroscopy Online. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method. Global Research Online. [Link]

  • Dorta, D. J., et al. (2024). Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes. Semantic Scholar. [Link]

  • Dorta, D. J., et al. (2024). Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes - PubMed. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Crystallization techniques for Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate

Application Note: AN-2026-03 Facility: Advanced Solid-State Engineering Lab (Taipei, Taiwan) Subject: Advanced Crystallization Protocols for Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate: Overcoming Liquid-Liquid P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-03 Facility: Advanced Solid-State Engineering Lab (Taipei, Taiwan) Subject: Advanced Crystallization Protocols for Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate: Overcoming Liquid-Liquid Phase Separation (Oiling Out) and Salt Screening Strategies

Executive Summary & Physicochemical Profiling

Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate (CAS: 898793-80-1) is a highly flexible, lipophilic pharmaceutical intermediate. Structurally, it features a hexanoate ester chain, a central phenyl ring with a ketone linker, and a basic piperidine moiety.

The primary challenge in isolating this molecule is its profound tendency to undergo Liquid-Liquid Phase Separation (LLPS) —colloquially known as "oiling out"—during crystallization. The high conformational flexibility of the hexanoate chain lowers the lattice energy of the free base, making the crystalline state thermodynamically difficult to access. When supersaturation is generated (via cooling or anti-solvent addition), the system frequently crosses the binodal curve of the miscibility gap before reaching the metastable limit for spontaneous nucleation. This kinetically traps the API in a solute-rich liquid phase (an oil) rather than a highly ordered crystal lattice.

This application note details two field-proven, self-validating workflows to bypass LLPS:

  • Thermodynamic Control of the Free Base: Utilizing specific solvent/anti-solvent trajectories and precise seeding.

  • Reactive Crystallization (Salt Formation): Exploiting the basic piperidine nitrogen to form a high-melting-point salt, thereby fundamentally altering the thermodynamic landscape.

Mechanistic Causality: The Thermodynamics of LLPS

To successfully crystallize flexible lipophilic amines, one must understand the phase diagram. LLPS occurs when the operating trajectory intersects the liquid-liquid miscibility gap . At this juncture, the solution separates into a solvent-rich phase and a solute-rich phase. The solute-rich phase often acts as a "sink" for impurities, severely degrading the purity and handling characteristics of the final API .

The Causality of Our Approach:

  • Why Isopropyl Acetate (IPAc) and Heptane? Highly polar solvents (like ethanol/water) create a massive miscibility gap for this lipophilic molecule. IPAc provides moderate solubility, flattening the solubility curve. Heptane acts as a harsh anti-solvent. By carefully controlling the ratio and introducing seeds before the cloud point, we force the system to consume supersaturation via crystal growth rather than phase separation.

  • Why Salt Formation? The piperidine ring has a pKa of ~9.5. Reacting it with a strong acid (e.g., HCl, pKa -7) creates an ionic bond that drastically increases the enthalpy of fusion ( ΔHfus​ ). This raises the melting point and shifts the solubility curve away from the LLPS binodal boundary, making crystallization the kinetically and thermodynamically favored pathway .

Experimental Workflows & Logical Relationships

Workflow A API Free Base (High LLPS Risk) B Thermodynamic Profiling (Solvent Screening) A->B Phase Mapping C Salt Formation (Reactive Crystallization) A->C pKa > 3 difference D LLPS Zone (Oiling Out) B->D Poor Solvent Ratio E Anti-Solvent Addition (IPAc / Heptane) B->E Optimized Trajectory G Crystalline API Salt C->G Isothermal Hold D->E Seeding / Heating F Crystalline Free Base E->F Controlled Cooling

Fig 1. Crystallization workflow bypassing LLPS via thermodynamic control and salt formation.

Quantitative Data Summaries

Table 1: Solubility and LLPS Propensity of the Free Base Data generated via polythermal methodology using a parallel crystallizer.

Solvent SystemRatio (v/v)Sol. at 50°C (mg/mL)Sol. at 10°C (mg/mL)LLPS Observed?
Ethanol / Water1:1>20045Yes (Severe)
EtOAc / Heptane1:215020Yes (Moderate)
IPAc / Heptane1:412012No (with seeding)

Table 2: Salt Screening Hit Matrix for the Piperidine Moiety Evaluating counterions for reactive crystallization.

Acid CounterionAcid pKaSolvent SystemCrystallinity (XRPD)Melting Point (°C)
Hydrochloric Acid-7.0EtOAc / IPAHigh (Sharp peaks)185
Methanesulfonic Acid-1.9AcetoneHigh162
Phosphoric Acid2.15EthanolAmorphous / GumN/A
Tartaric Acid2.98THF / WaterLow110

Self-Validating Experimental Protocols

Protocol A: Reactive Crystallization of the Hydrochloride Salt

This protocol utilizes reactive crystallization to bypass the free base miscibility gap entirely.

  • Dissolution: Charge 10.0 g of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate (free base oil/amorphous solid) into a 250 mL jacketed reactor. Add 50 mL of Ethyl Acetate (EtOAc).

  • Thermal Equilibration: Heat the reactor to 40 °C with an overhead stirring rate of 250 RPM.

    • Validation Check 1: Ensure a completely clear solution. Any residual opacity indicates undissolved impurities.

  • Acid Addition: Prepare a solution of 1.05 equivalents of anhydrous HCl in Isopropanol (IPA). Add this solution dropwise via a syringe pump over 45 minutes.

    • Causality: Dropwise addition prevents localized zones of high supersaturation. High local supersaturation of the salt can trigger immediate amorphous precipitation, which traps solvent and impurities.

  • Nucleation & Seeding: Hold the solution isothermally at 40 °C for 1 hour. If spontaneous nucleation does not occur within 15 minutes, add 0.1 g (1% w/w) of crystalline API-HCl seeds.

    • Validation Check 2: Extract a 1 mL aliquot and analyze via Polarized Light Microscopy (PLM). The presence of birefringence confirms crystalline salt formation. Dark, spherical droplets indicate oiling out (LLPS).

  • Controlled Cooling: Cool the suspension to 5 °C at a linear rate of 0.1 °C/min.

    • Causality: This slow cooling rate ensures that the supersaturation generated is consumed by the growth of existing crystal faces rather than secondary nucleation, yielding large, easily filterable crystals.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 2 x 10 mL of cold EtOAc (5 °C) and dry in a vacuum oven at 40 °C for 12 hours.

Protocol B: Anti-Solvent Crystallization of the Free Base

This protocol is used if the free base form is strictly required, utilizing thermodynamic mapping to avoid the LLPS zone.

  • Dissolution: Dissolve 10.0 g of the API free base in 20 mL of Isopropyl Acetate (IPAc) in a jacketed reactor at 50 °C.

  • Initial Anti-Solvent Addition: Slowly add 10 mL of Heptane over 30 minutes.

    • Validation Check 1: Monitor the solution using an in-line turbidity probe. The solution must remain clear (transmittance > 95%). If transmittance drops prematurely, the system has hit the cloud point (LLPS). If this occurs, heat to 60 °C to re-dissolve and increase the IPAc ratio.

  • Seeding: Add 0.2 g (2% w/w) of free base seeds. Hold isothermally at 50 °C for 2 hours.

    • Causality: The isothermal hold allows the seeds to partially dissolve (healing surface defects) and then begin growing, effectively establishing a "crystal surface area sink" to absorb future supersaturation.

  • Secondary Anti-Solvent Addition: Add an additional 30 mL of Heptane over 4 hours (0.125 mL/min) using a programmatic pump.

  • Cooling: Cool the reactor to 10 °C at 0.1 °C/min.

    • Validation Check 2: Perform a final PLM check of the slurry prior to filtration to ensure no oil droplets have co-precipitated with the crystals.

  • Isolation: Filter, wash with cold Heptane, and dry under vacuum at 30 °C.

References

  • Yang, D. H., et al. "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357." Organic Process Research & Development, 2022. URL:[Link]

  • Meng, Z., et al. "Investigation of Oiling-Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review." ChemistrySelect, 2020. URL:[Link]

  • Surov, A. O., et al. "Pharmaceutical Solid Form Screening and Selection: Which Form Emerges?" Crystal Growth & Design, 2021. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate synthesis

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals troubleshooting the low-yielding synthesis of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals troubleshooting the low-yielding synthesis of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate [1].

Due to the presence of a basic tertiary amine (piperidine) and a reactive ethyl ester moiety, traditional Grignard additions often result in over-addition, ester cleavage, or severe product loss during aqueous workup. This guide outlines a self-validating, high-yield protocol utilizing a Turbo-Grignard halogen-metal exchange coupled with Weinreb amide chemistry.

Mechanistic Rationale & Workflow

To achieve high yields and prevent the Grignard reagent from attacking the ethyl ester, the optimal strategy employs Knochel’s Turbo-Grignard reagent (i-PrMgCl·LiCl) [2] for the halogen-magnesium exchange of 1-(3-bromobenzyl)piperidine[3]. This is followed by nucleophilic addition to the Weinreb amide of monoethyl adipate. The Weinreb amide forms a stable five-membered cyclic tetrahedral chelate that completely prevents over-addition and selectively collapses to the target ketone only upon aqueous quench [4].

SynthesisWorkflow SM 1-(3-Bromobenzyl)piperidine Reagent1 i-PrMgCl·LiCl (Turbo-Grignard) THF, -20°C to 0°C SM->Reagent1 Grignard 3-(Piperidinomethyl)phenyl- magnesium chloride Reagent1->Grignard Electrophile Ethyl 6-(methoxy(methyl)amino)- 6-oxohexanoate THF, -20°C Grignard->Electrophile Chelate Tetrahedral Magnesium Chelate (Stable Intermediate) Electrophile->Chelate Workup Aqueous Quench (NH4Cl) pH 8.5 Adjustment Chelate->Workup Product Ethyl 6-oxo-6-[3-(piperidino- methyl)phenyl]hexanoate Workup->Product

Synthetic workflow utilizing Turbo-Grignard and Weinreb amide for selective ketone formation.

Optimized Experimental Protocol

Step 1: Preparation of the Grignard Reagent

  • Flame-dry a 250 mL Schlenk flask under argon. Add 1-(3-bromobenzyl)piperidine (10.0 mmol, 2.54 g) and anhydrous THF (20 mL).

  • Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Dropwise add i-PrMgCl·LiCl (1.3 M in THF, 11.0 mmol, 8.5 mL) over 15 minutes. The presence of LiCl breaks polymeric magnesium aggregates, drastically increasing the exchange rate and solubility [5].

  • Stir at 0 °C for 1 hour. Verify complete halogen-metal exchange via GC-MS (quench a 0.1 mL aliquot with iodine).

Step 2: Nucleophilic Addition to Weinreb Amide 5. In a separate flame-dried flask, dissolve the electrophile, ethyl 6-(methoxy(methyl)amino)-6-oxohexanoate (10.5 mmol, 2.45 g), in anhydrous THF (20 mL) and cool to -20 °C. 6. Cannulate the Grignard reagent into the Weinreb amide solution slowly over 30 minutes. Note: Inverse addition prevents localized heating and suppresses alpha-deprotonation. 7. Allow the reaction to warm to 0 °C and stir for 2 hours.

Step 3: Controlled Quench and Extraction (Critical for Yield) 8. Cool the mixture to -10 °C and quench slowly with saturated aqueous NH₄Cl (20 mL). Caution: Do not use strong acids (e.g., 1M HCl); this will hydrolyze the ethyl ester and trap the protonated piperidine in the aqueous layer. 9. Carefully adjust the aqueous phase to pH 8.0–8.5 using saturated NaHCO₃. This ensures the piperidine moiety is in its free-base form, allowing partitioning into the organic phase. 10. Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure. 11. Purify via silica gel chromatography (DCM:MeOH 95:5) to yield the pure product.

Troubleshooting FAQs

Q1: My TLC shows complete conversion of the starting material, but my isolated yield is <20%. Where is the product going? A1: The product is likely being lost in the aqueous waste. The target molecule contains a basic piperidine ring (pKa ~10). If your aqueous quench is too acidic (pH < 7), the product forms a water-soluble ammonium salt. Conversely, if you basify too aggressively (pH > 10) to recover the amine, you risk saponifying the ethyl ester. Solution: Implement a strict pH-controlled workup. Quench with mild NH₄Cl and carefully adjust to pH 8.0–8.5 with NaHCO₃ before extraction.

Q2: I am observing a significant amount of 1-benzylpiperidine (protodehalogenation) instead of the desired ketone. Why? A2: This indicates that your Grignard reagent is acting as a base rather than a nucleophile, deprotonating the alpha-protons of the Weinreb amide (enolization). Solution: Ensure strict anhydrous conditions. Furthermore, perform an inverse addition (adding the Grignard to the Weinreb amide) at a lower temperature (-20 °C) to keep the concentration of the electrophile high relative to the base, favoring nucleophilic attack over deprotonation.

Q3: Why use the Turbo-Grignard (i-PrMgCl·LiCl) instead of traditional Magnesium turnings? A3: 1-(3-bromobenzyl)piperidine contains a Lewis-basic amine that can coat and passivate the surface of magnesium turnings, leading to sluggish initiation and promoting Wurtz-type homocoupling (dimerization). The Turbo-Grignard reagent bypasses the solid-liquid interface entirely, performing a homogeneous halogen-magnesium exchange [6].

Q4: Can I use ethyl 5-cyanopentanoate instead of the Weinreb amide to save costs? A4: While nitriles are classic precursors for ketones via Grignard addition, Grignard reagents often attack esters faster than nitriles. Using ethyl 5-cyanopentanoate will likely result in competitive attack at the ethyl ester, yielding a complex mixture of tertiary alcohols and oligomers. The Weinreb amide is highly electrophilic but forms a stable chelate, completely protecting the ethyl ester from nucleophilic attack.

Mechanistic Pathway & Data Presentation

Mechanism Grignard Ar-MgCl Nucleophile Chelate Tetrahedral Chelate Mg coordinated to O and N Prevents over-addition Grignard->Chelate Addition (-20°C) Amide Weinreb Amide Electrophile Amide->Chelate Addition (-20°C) Ketone Target Ketone Released only after aqueous quench Chelate->Ketone NH4Cl (aq) Quench (Breakdown of chelate)

Mechanism of Weinreb amide chelation preventing over-addition of the Grignard reagent.

Table 1: Impact of Synthetic Strategy on Yield and Purity

Synthetic StrategyReagents UsedWorkup pHIsolated YieldMajor Impurity Profile
Traditional GrignardMg turnings, Acid ChlorideNeutral12%Tertiary alcohols, Wurtz dimers
Nitrile Additioni-PrMgCl, Ethyl 5-cyanopentanoateAcidic (pH 2)<5%Product lost in aqueous phase
Unoptimized Weinrebi-PrMgCl, Weinreb AmideBasic (pH 12)35%Saponified carboxylic acid
Optimized Protocol i-PrMgCl·LiCl, Weinreb Amide Weakly Basic (pH 8.5) 82% Trace 1-benzylpiperidine (<2%)

References

  • Vapourtec. "Grignard Chemistry - The use of 'turbo-Grignards' in flow". Available at: [Link]

  • Oriental Journal of Chemistry. "Synthesis of Weinreb and their Derivatives (A Review)". Available at: [Link]

  • Beilstein Journal of Organic Chemistry. "Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel-Hauser amides, and magnesium alkoxides". Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis". Available at: [Link]

Optimization

Optimizing flash chromatography purification of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate

Technical Support Center: Troubleshooting & Optimizing Flash Chromatography for Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate Molecular Profiling & Chromatographic Challenges To successfully purify Ethyl 6-oxo-6-[3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Optimizing Flash Chromatography for Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate

Molecular Profiling & Chromatographic Challenges

To successfully purify Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate, we must first analyze its structural components to predict its behavior on a column:

  • Ethyl Hexanoate & Ketone Moieties: These are neutral, moderately polar hydrogen-bond acceptors.

  • Phenyl Ring: Non-polar and hydrophobic, providing a chromophore for UV detection (typically around 254 nm and 280 nm).

  • Piperidinomethyl Group: A tertiary amine with a pKa of ~9.5–10.0. This is a strongly basic moiety and the primary source of purification difficulty.

The Core Causality of Failure: Standard unmodified silica gel (SiO₂) is densely populated with surface silanol groups (Si-OH). These silanols act as 1[1]. When the basic piperidine moiety of your target molecule interacts with these acidic sites, strong ionic bonds form. This acid-base interaction disrupts standard adsorption-desorption kinetics, resulting in irreversible binding, severe peak tailing, and poor fractional recovery.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound streaks from the baseline on normal-phase TLC and elutes as a massive, broad tailing peak on my silica flash column. How do I fix this? A: The basic piperidine ring is strongly interacting with the acidic silanols on the silica stationary phase. To resolve this on standard silica, you must chemically mask these active sites. Incorporate a volatile, competing amine—such as 0.1% to 1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)—into your mobile phase (e.g., Dichloromethane/Methanol). The competing amine dynamically 2[2], preventing your target basic amine from binding and allowing it to elute in a sharp, concentrated band.

Q2: I added TEA to my mobile phase, but now I can't remove it completely during rotary evaporation. Are there modifier-free alternatives? A: Yes. If trace TEA contamination interferes with downstream assays (like NMR or biological testing), switch your stationary phase to Amine-functionalized silica (NH₂-bonded silica) . In this media, the silica surface is covalently end-capped with primary amines, creating a 3[3]. This repels the basic piperidine moiety, preventing tailing and allowing you to use standard, easy-to-evaporate solvent gradients (like Hexane/Ethyl Acetate) without any basic additives.

Q3: Can I purify this compound using a Reversed-Phase (C18) system instead? A: Absolutely. Reversed-phase chromatography is highly effective for ionizable compounds if the pH is controlled. You have two options:

  • Ion-Suppression: Raise the mobile phase pH to ~11.5 (using 0.1% NH₄OH) to keep the piperidine in its neutral, free-base form, maximizing its hydrophobicity and retention on the C18 column.

  • Ion-Pairing (Recommended): Add 0.1% Trifluoroacetic acid (TFA) to your Water/Acetonitrile gradient. This fully protonates the piperidine, but the TFA acts as an ion-pairing agent,4[4] and yielding sharp, predictable peaks.

Decision Workflow for Basic Amine Purification

TroubleshootingWorkflow Start Issue: Severe Peak Tailing or Irreversible Adsorption Q1 Is the target a basic amine? (e.g., Piperidine moiety) Start->Q1 Action1 Standard Optimization (Adjust polarity/gradient) Q1->Action1 No Q2 Can you tolerate TEA/NH4OH in collected fractions? Q1->Q2 Yes Action2 Add 0.1-1% TEA or NH4OH to Mobile Phase Q2->Action2 Yes Q3 Switch Stationary Phase? Q2->Q3 No End Successful Elution & Sharp Peaks Action2->End Action3 Use Amine-Functionalized (NH2) Silica Q3->Action3 Normal Phase Action4 Use Reversed-Phase (C18) with 0.1% TFA or Buffer Q3->Action4 Reversed Phase Action3->End Action4->End

Caption: Troubleshooting workflow for peak tailing of bulky/basic amines during flash chromatography.

Quantitative Comparison of Purification Strategies

StrategyStationary PhaseMobile PhaseResolution / Peak ShapePost-Run ProcessingRelative Cost
Method 1: Modifier Standard Silica (SiO₂)DCM / MeOH + 0.5% TEAModerate (Some broadening)High (Requires high vacuum to remove TEA)Low
Method 2: NH₂-Silica Amine-Bonded SilicaHexane / Ethyl AcetateExcellent (Sharp, symmetrical)Low (Volatile solvents, no basic additives)Medium
Method 3: C18 RP C18 SilicaH₂O / MeCN + 0.1% TFAExcellent (High theoretical plates)Medium (Requires lyophilization to remove H₂O)High

Self-Validating Experimental Protocols

Protocol A: Modifier-Free Normal Phase Purification (Amine-Functionalized Silica)

Causality Check: By using an inherently basic stationary phase, we eliminate the need for mobile phase modifiers, ensuring the collected fractions contain only the target compound and volatile solvents.

  • TLC Method Development: Spot the crude mixture on an NH₂-functionalized TLC plate. Develop using a gradient of Hexane and Ethyl Acetate (start at 80:20). Optimize the ratio until the target compound reaches an Rf of ~0.25–0.30.

  • Column Equilibration: Mount an Amine-functionalized flash cartridge (e.g., Biotage KP-NH or Teledyne RediSep Amine) onto the automated flash system. Equilibrate with 3–5 column volumes (CV) of the starting mobile phase (e.g., 90:10 Hexane/EtOAc).

  • Sample Loading: Dissolve the crude Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate in a minimal amount of Dichloromethane (DCM). Apply via liquid injection or dry-load onto Celite. (Critical Warning: Do not dry-load onto standard silica, as this reintroduces acidic silanols into the system).

  • Elution: Run a shallow gradient from 10% to 50% Ethyl Acetate over 12 CVs. Monitor UV absorbance at 254 nm and 280 nm.

  • Recovery: Pool the fractions containing the target mass and concentrate via rotary evaporation at 35°C.

Protocol B: Reversed-Phase Purification with Ion-Pairing

Causality Check: The acidic modifier (TFA) protonates the basic piperidine, locking it into a single ionization state to prevent peak splitting, while ion-pairing with the trifluoroacetate anion increases lipophilicity for better C18 retention.

  • Solvent Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% v/v TFA) and Mobile Phase B (HPLC-grade Acetonitrile + 0.1% v/v TFA).

  • Column Equilibration: Equilibrate a C18 flash cartridge with 5 CVs of 5% B.

  • Sample Loading: Dissolve the crude mixture in DMSO or a 1:1 mixture of Water/MeCN. Inject onto the column.

  • Elution: Run a gradient from 5% B to 70% B over 15 CVs. The protonated piperidine derivative will elute based on the hydrophobic interactions of the hexanoate chain and phenyl ring.

  • Recovery: Pool the pure fractions. Because the solvent contains water and TFA, freeze the pooled fractions and remove the solvent via lyophilization (freeze-drying) to yield the target compound as a TFA salt.

References

  • "When should I use an amine-bonded silica for flash chromatography?" - Biotage. 1

  • "Successful Flash Chromatography" - King Group / Biotage. 2

  • "RediSep amine functionalized column" - Teledyne ISCO.3

  • "Ionizable compound purification using reversed-phase flash column chromatography" - Biotage. 4

Sources

Troubleshooting

Technical Support Center: Scale-Up Troubleshooting for Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate

Synthesizing complex aryl ketones bearing both basic amine functionalities (like the piperidinomethyl group) and ester moieties presents significant chemoselectivity and purification challenges during scale-up. This tech...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Synthesizing complex aryl ketones bearing both basic amine functionalities (like the piperidinomethyl group) and ester moieties presents significant chemoselectivity and purification challenges during scale-up. This technical guide addresses the mechanistic origins of common impurities encountered during the synthesis of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate and provides field-proven, self-validating protocols to ensure high-purity yields.

Mechanistic Pathway & Impurity Origins

The standard scalable route to this intermediate involves the coupling of 3-(piperidinomethyl)phenylmagnesium bromide with the Weinreb amide of adipic acid monoethyl ester. While [1], thermal mismanagement or stoichiometric imbalances during scale-up can lead to branching pathways that generate critical impurities.

G A 3-(piperidinomethyl)phenylmagnesium bromide (Grignard Reagent) C Stable Tetrahedral Intermediate (Requires T < 0°C) A->C Addition to B F Wurtz Dimer Impurity (Self-coupling) A->F Reacts with unreacted aryl halide G 1-benzylpiperidine (Protodehalogenation) A->G Moisture / Poor Quench B Ethyl 6-(methoxy(methyl)amino)-6-oxohexanoate (Weinreb Amide) B->C D Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate (Target Ketone) C->D Aqueous Acid Quench E Tertiary Alcohol Impurity (Over-addition) C->E Premature Collapse + Excess Grignard

Reaction pathway showing Weinreb amide coupling and competing impurity generation routes.

Troubleshooting FAQs

Q1: We are observing >10% of a tertiary alcohol impurity in our crude mixture. How do we suppress this double addition? Causality: The tertiary alcohol arises when the tetrahedral intermediate collapses prematurely into the ketone, which is immediately attacked by a second equivalent of the Grignard reagent. The N-methoxy-N-methyl group forms a 5-membered cyclic chelate with the magnesium ion that resists collapse. However, this chelate is thermally sensitive. At pilot scale, inadequate heat removal during the highly exothermic Grignard addition causes localized temperature spikes (hot spots) above 0 °C, triggering chelate collapse. Solution:

  • Thermal Control: Utilize inverse addition (adding the Grignard reagent to the Weinreb amide) and maintain the internal reactor temperature strictly between −15 °C and −5 °C.

  • Flow Chemistry: For multi-kilogram scales, [2], preventing the thermal collapse of the intermediate.

Q2: Our impurity profile shows significant levels of a Wurtz-type dimer (1,2-bis(3-(piperidinomethyl)phenyl)ethane). What is causing this? Causality: Wurtz coupling occurs when the formed Grignard reagent reacts with unreacted starting halide. In large-scale batch processes, delayed Grignard initiation leads to a dangerous accumulation of the aryl halide in the reactor. Once initiation finally occurs, the rapid spike in Grignard concentration in the presence of unreacted electrophile drives the bimolecular Wurtz coupling. Solution: Chemically activate the magnesium turnings using DIBAL-H or iodine prior to halide addition. Control the feed rate of the aryl halide to match its consumption rate, maintaining a low steady-state concentration.

Q3: During the aqueous workup, we encounter severe, unbreakable emulsions. How can we achieve clean phase separation? Causality: The target molecule contains a basic piperidine moiety (pKa ~ 10) and a lipophilic hexanoate tail. At intermediate pH levels (pH 5–8) during a standard water quench, the molecule is partially protonated, effectively acting as an amphiphilic surfactant that stabilizes oil-in-water emulsions. Solution:

  • pH-Controlled Extraction: Perform a highly acidic quench (pH < 2) to fully protonate the piperidine ring, destroying its surfactant properties and driving the product into the aqueous phase.

  • Coalescing Filters: If micro-emulsions persist during the subsequent free-basing step, [3] to mechanically force droplet coalescence and phase separation.

Quantitative Data: Impurity Profile & Mitigation Matrix

Impurity TypeChemical OriginProcess IndicatorMitigation Strategy
Tertiary Alcohol Premature collapse of Weinreb chelate + excess GrignardHigh Δ T during addition; >0 °C spikesInverse addition; strict T < -5 °C; Flow reactor integration.
Wurtz Dimer Grignard reacting with unreacted aryl halideDelayed exotherm during Mg insertionDIBAL-H Mg activation; slow halide feed rate.
Protodehalogenation Moisture in solvent or unreacted Grignard quenchHigh 1-benzylpiperidine levels in GC-MSKarl Fischer titration of THF (<50 ppm H2​O ); strict stoichiometry.
Saponification Base-catalyzed hydrolysis of the ethyl esterPresence of hexanoic acid derivative in aqueous wasteKeep quench temperature < 5 °C; avoid prolonged exposure to pH > 12.

Self-Validating Experimental Protocol

This step-by-step methodology ensures that each phase of the reaction is validated before proceeding, preventing cascading failures during scale-up.

Phase 1: Weinreb Amide Activation
  • Charge: To a dry reactor under N2​ , charge adipic acid monoethyl ester (1.0 equiv) and anhydrous CH2​Cl2​ (10 volumes). Cool to 10 °C.

  • Activation: Portion-wise add 1,1′-carbonyldiimidazole (CDI) (1.1 equiv).

    • Self-Validation Check: Monitor CO2​ gas evolution via a bubbler. The cessation of gas evolution indicates complete conversion to the acyl imidazole.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and triethylamine (1.2 equiv). Stir for 2 hours at 20 °C.

    • Self-Validation Check: Sample the mixture and analyze via HPLC. Proceed only when residual adipic acid monoethyl ester is < 2%.

  • Workup: Wash with water, dry over Na2​SO4​ , and concentrate to yield the Weinreb amide.

Phase 2: Grignard Coupling
  • Titration: In a separate vessel, prepare 3-(piperidinomethyl)phenylmagnesium bromide in THF.

    • Self-Validation Check: Titrate the Grignard reagent using iodine/LiCl to confirm the exact active molarity prior to coupling. Do not rely on theoretical yield.

  • Cooling: Dissolve the Weinreb amide in anhydrous THF and cool the reactor jacket to −15 °C.

  • Inverse Addition: Dose the Grignard reagent (1.05 equiv) into the Weinreb amide solution. Adjust the feed rate to ensure the internal temperature never exceeds −5 °C.

    • Causality: Maintaining T < -5 °C is the primary defense against the tertiary alcohol impurity.

Phase 3: pH-Controlled Quench and Extraction
  • Acidic Quench: Transfer the reaction mixture into a vigorously stirred solution of 2M HCl (5 volumes) pre-cooled to 0 °C.

    • Self-Validation Check: Verify the aqueous layer pH is ≤ 2.0 using a calibrated pH probe. This ensures the piperidine moiety is fully protonated, preventing emulsions.

  • Phase Split: Separate the phases. Discard the organic layer (which now contains the neutral Wurtz dimer and unreacted ester impurities).

  • Free-Basing: Cool the retained aqueous layer to 5 °C. Slowly dose 6M NaOH until the pH reaches 10.5.

    • Self-Validation Check: A distinct milky suspension must form, indicating the successful free-basing of the target ketone.

  • Extraction: Extract the aqueous layer with MTBE (2 x 5 volumes). If minor emulsions form, pass the biphasic mixture through a hydrophobic PBT coalescing filter.

  • Isolation: Concentrate the MTBE layer under reduced pressure to afford highly pure Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate.

References

  • A Practical, Kilogram-Scale Implementation of the Wolff−Kishner Reduction (Discusses highly efficient Weinreb amide scale-up via CDI activation). Organic Process Research & Development.[Link]

  • Development of a Grignard-Type Reaction for Manufacturing in a Continuous-Flow Reactor (Details the control of highly exothermic Grignard additions and suppression of over-addition impurities). Organic Process Research & Development.[Link]

  • A Coalescing Filter for Liquid–Liquid Separation and Multistage Extraction in Continuous-Flow Chemistry (Provides solutions for breaking complex amine-stabilized emulsions during aqueous workups). Organic Process Research & Development.[Link]

Reference Data & Comparative Studies

Validation

Comparing Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate vs structurally similar analogs

As a Senior Application Scientist, selecting the correct regiochemical building block is the difference between a high-yielding, scalable synthetic route and a bottlenecked workflow plagued by side reactions. The piperid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct regiochemical building block is the difference between a high-yielding, scalable synthetic route and a bottlenecked workflow plagued by side reactions. The piperidinomethylphenyl moiety is a privileged pharmacophore, frequently deployed in the design of histamine H3 receptor antagonists, CNS-active therapeutics, and targeted kinase inhibitors. When this pharmacophore is tethered to a 6-oxohexanoate linker, it becomes a highly versatile intermediate, ideal for synthesizing extended binding-pocket ligands or PROTAC (Proteolysis Targeting Chimera) linkers.

This guide objectively compares the performance, reactivity, and physicochemical properties of the meta-isomer, Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate (CAS 898793-80-1) , against its structurally similar ortho and para analogs[1][2].

Structural Analysis & Physicochemical Comparison

The position of the piperidinomethyl group relative to the C6-ketone dictates the molecule's steric environment and electronic distribution. These factors directly govern the thermodynamics and kinetics of downstream derivatizations (e.g., reductive aminations, Grignard additions, or esterifications).

Quantitative Comparison Table
PropertyMeta-Isomer (Target)Ortho-Isomer (Analog)Para-Isomer (Analog)
CAS Number 898793-80-1898773-95-0898775-83-2
Molecular Weight 331.46 g/mol 331.46 g/mol 331.46 g/mol
Formula C₂₀H₂₉NO₃C₂₀H₂₉NO₃C₂₀H₂₉NO₃
Steric Hindrance (C6 Ketone) LowHigh (A-Strain) Low
Electronic Deactivation MinimalModerateHigh (Resonance)
Ideal Application General linker synthesis, PROTACsConformationally restricted ligandsElectronically tuned pharmacophores

The Causality of Isomer Performance:

  • The Ortho-Isomer[1]: The bulky piperidine ring sits adjacent to the ketone. This proximity creates severe steric shielding (allylic/A-strain), blocking the optimal Bürgi-Dunitz trajectory for incoming nucleophiles. Consequently, derivatizing the ketone requires elevated temperatures and aggressive Lewis acid catalysis.

  • The Para-Isomer[2]: While sterically unhindered, the para-position allows for inductive and hyperconjugative resonance effects across the phenyl ring. This electron donation subtly reduces the electrophilicity of the C6 carbonyl carbon, slowing down nucleophilic attack.

  • The Meta-Isomer: Offers the optimal thermodynamic balance. The meta-position isolates the carbonyl from direct steric clash with the piperidine ring while preventing direct resonance deactivation. This makes it the most predictable and highest-yielding building block under standard ambient conditions.

ReactivityLogic Root Isomer Selection for C6-Ketone Derivatization Ortho Ortho-Isomer (CAS 898773-95-0) Root->Ortho Meta Meta-Isomer (CAS 898793-80-1) Root->Meta Para Para-Isomer (CAS 898775-83-2) Root->Para O_Result High Steric Hindrance Requires elevated temps Ortho->O_Result Piperidine blocks ketone M_Result Minimal Steric Clash Standard conditions (25°C) Meta->M_Result Optimal trajectory P_Result Resonance Stabilization Slower nucleophilic attack Para->P_Result Electronic deactivation

Figure 1: Logical decision tree for isomer selection based on steric and electronic reactivity profiles.

Experimental Workflow: Hydrolysis & Amide Conjugation

To utilize the meta-isomer as a linker, the ethyl ester must first be hydrolyzed to a free carboxylic acid, followed by amide coupling to a target warhead. The following protocol is designed as a self-validating system , ensuring successful progression at each step.

Step-by-Step Methodology

Step 1: Saponification (Ester Hydrolysis)

  • Preparation: Dissolve 1.0 eq of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate in a 3:1 mixture of THF/H₂O (0.2 M concentration).

  • Reagent Addition: Add 2.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O) at 0°C. Causality: LiOH is chosen over NaOH to prevent unwanted enolization or aldol condensation at the C6 ketone.

  • Reaction: Warm to 25°C and stir for 4 hours.

  • Self-Validation (TLC): Monitor via TLC (10% MeOH in DCM, basic alumina plate). The starting material (high Rf) will disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Workup: Acidify carefully to pH 5 using 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Carboxyl Activation & Amide Coupling

  • Preparation: Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 10 minutes. Causality: HATU provides rapid esterification of the carboxylate, preventing epimerization and ensuring high yields even with secondary amines.

  • Conjugation: Add 1.1 eq of the target primary amine (e.g., a PROTAC warhead). Stir at 25°C for 2 hours.

  • Validation: Quench with water. Analyze the crude mixture via LC-MS (ESI+). The tertiary piperidine amine ionizes efficiently, providing a strong [M+H]⁺ signal to confirm product formation.

SyntheticWorkflow A Starting Material (Meta-Isomer) B Saponification (LiOH, THF/H2O) A->B Step 1 C Amide Coupling (HATU, DIPEA) B->C Step 2 D Target Ligand (Conjugate) C->D Step 3

Figure 2: Standard two-step synthetic workflow for converting the meta-isomer into a functionalized linker.

Analytical Validation Standards

To ensure scientific integrity during synthesis, the following analytical benchmarks should be used to verify the integrity of the meta-isomer and its derivatives:

  • Mass Spectrometry (LC-MS): Due to the basicity of the piperidine nitrogen, the compound exhibits excellent ionization in positive electrospray ionization (ESI+). Look for the parent mass [M+H]⁺ at m/z 332.2.

  • NMR Spectroscopy (¹H NMR): The defining signature of the meta-isomer is the singlet resonance of the benzylic CH₂ protons (connecting the phenyl ring to the piperidine) typically appearing around 3.4–3.6 ppm, alongside the distinct multiplet of the hexanoate tether protons between 1.3–2.9 ppm.

References

  • Title: Ethyl 6-oxo-6-[2-(piperidinomethyl)phenyl]hexanoate | C20H29NO3 | CID 24725230 Source: PubChem Database URL: [Link]

Sources

Comparative

Benchmarking In Vitro Efficacy: A Comparative Guide to Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate

This guide provides a comprehensive in vitro benchmark analysis of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate, a novel small molecule with potential therapeutic applications. In the absence of published data for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive in vitro benchmark analysis of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate, a novel small molecule with potential therapeutic applications. In the absence of published data for this specific compound, we present a hypothetical efficacy profile against well-characterized histone deacetylase (HDAC) inhibitors. This framework is designed for researchers, scientists, and drug development professionals to illustrate a robust methodology for evaluating new chemical entities in the context of established alternatives.

The experimental designs and data presented herein are for illustrative purposes, grounded in established protocols for assessing HDAC inhibitors. The core objective is to provide a blueprint for the rigorous, comparative in vitro characterization of novel compounds.

Introduction: The Therapeutic Promise of Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and consequently repressing gene transcription. Aberrant HDAC activity is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making them a compelling target for therapeutic intervention.[1]

Several HDAC inhibitors have been approved for clinical use, primarily in the treatment of hematological malignancies.[1] However, the development of new HDAC inhibitors with improved isoform selectivity and reduced off-target effects remains a significant focus of research. This guide positions Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate as a putative HDAC inhibitor and outlines a series of in vitro assays to benchmark its potency and selectivity against established drugs.

Compound Profiles

For this comparative analysis, we have selected two well-characterized HDAC inhibitors with distinct selectivity profiles to serve as benchmarks alongside our test compound.

  • Test Compound: Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate: A novel chemical entity with a structural motif that suggests potential interaction with the active site of zinc-dependent HDACs. Its in vitro efficacy and selectivity are the primary subjects of this investigation.

  • Comparator 1: Vorinostat (SAHA): A pan-HDAC inhibitor, meaning it inhibits multiple HDAC isoforms across different classes.[3] It is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma and serves as a robust positive control for broad HDAC inhibition.

  • Comparator 2: Ricolinostat (ACY-1215): A selective inhibitor of HDAC6. The development of isoform-selective inhibitors is a key strategy to minimize the dose-limiting toxicities associated with pan-HDAC inhibitors.[3]

Comparative In Vitro Efficacy: A Hypothetical Dataset

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate and the comparator compounds against a panel of recombinant human HDAC isoforms. These values are typically determined using fluorescence-based or luminescence-based biochemical assays.

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)
Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate 15018025025500
Vorinostat (SAHA) 10152030200
Ricolinostat (ACY-1215) >10,000>10,000>10,0005>10,000

Data are hypothetical and for illustrative purposes only.

Based on this hypothetical data, Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate demonstrates a preferential inhibition of HDAC6 over other Class I HDACs, suggesting a degree of selectivity.

Experimental Protocols

The following are detailed protocols for the in vitro assays used to generate the comparative efficacy data.

Biochemical HDAC Inhibition Assay (Fluorogenic)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified recombinant HDAC enzyme.

Principle: A fluorogenic substrate, typically a peptide with an acetylated lysine residue coupled to a fluorescent reporter group like 7-amino-4-methylcoumarin (AMC), is used.[4] Deacetylation by the HDAC enzyme allows for subsequent cleavage by a developer enzyme (e.g., trypsin), releasing the fluorescent AMC. The fluorescence intensity is directly proportional to the HDAC activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test and comparator compounds in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Enzyme and Substrate Preparation: Dilute the recombinant human HDAC enzyme and the fluorogenic substrate to their optimized working concentrations in assay buffer.

  • Assay Plate Setup: Add 5 µL of the serially diluted compounds to a 96-well black, flat-bottom plate. Include wells with DMSO only (vehicle control) and a known inhibitor (positive control).

  • Enzyme Addition: Add 20 µL of the diluted HDAC enzyme to each well.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 25 µL of the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Development: Add 50 µL of developer solution (e.g., trypsin in assay buffer with a stop solution) to each well.

  • Fluorescence Reading: Incubate at 37°C for 15 minutes and then measure the fluorescence intensity using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cellular Target Engagement Assay (Western Blot)

This assay confirms that the compound can penetrate the cell membrane and inhibit its target in a cellular context by measuring the acetylation status of a known HDAC substrate.

Principle: Cells are treated with the test compound, and the levels of acetylated proteins are assessed by Western blot analysis. For a pan-HDAC inhibitor, an increase in acetylated histones is expected. For an HDAC6-selective inhibitor, an increase in acetylated α-tubulin is a key indicator of target engagement.

Step-by-Step Protocol:

  • Cell Culture: Plate a suitable human cancer cell line (e.g., HeLa or HCT116) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test and comparator compounds for a defined period (e.g., 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against acetylated-α-tubulin, acetylated-histone H3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of acetylated proteins to the loading control.

Mechanistic and Workflow Visualizations

The following diagrams illustrate the proposed mechanism of action and the experimental workflow.

HDAC_Inhibition_Pathway cluster_0 Cellular Nucleus DNA DNA Histones Histones Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin Deacetylation Chromatin->Histones Acetylation (HATs) Open_Chromatin Open Chromatin (Gene Expression) Chromatin->Open_Chromatin HDAC Inhibition Gene_Expression Target Gene Expression (e.g., p21, Apoptosis Genes) Open_Chromatin->Gene_Expression Transcription Factors Bind HDAC HDAC Enzyme HDAC->Histones Acts on HDAC_Inhibitor Ethyl 6-oxo-6-[3-(piperidinomethyl) phenyl]hexanoate HDAC_Inhibitor->HDAC Inhibits Experimental_Workflow start Start: Compound Synthesis (Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate) biochem_assay Biochemical Assay: HDAC Enzyme Panel Inhibition start->biochem_assay ic50 Determine IC50 Values & Selectivity Profile biochem_assay->ic50 cell_culture Cell-Based Assay: Culture Cancer Cell Lines ic50->cell_culture treatment Treat Cells with Compound cell_culture->treatment western_blot Western Blot for Acetylated Substrates (α-tubulin, Histones) treatment->western_blot target_engagement Confirm Cellular Target Engagement western_blot->target_engagement end End: Efficacy Profile Established target_engagement->end

Caption: In vitro efficacy benchmarking workflow.

Conclusion and Future Directions

This guide outlines a foundational strategy for the in vitro characterization of novel compounds, using Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate as a hypothetical case study within the context of HDAC inhibition. The presented protocols for biochemical and cell-based assays provide a robust framework for determining potency, selectivity, and cellular activity.

Based on our illustrative data, Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate shows promise as a selective HDAC6 inhibitor. The logical next steps in a real-world drug discovery cascade would involve:

  • Broad-panel kinase screening to assess off-target activities.

  • In vitro ADME-Tox assays to evaluate metabolic stability, permeability, and cytotoxicity.

  • Cell-based functional assays to measure downstream effects such as cell cycle arrest, apoptosis, or anti-proliferative activity in relevant cancer cell lines.

By following a systematic and comparative approach as detailed in this guide, researchers can efficiently and accurately profile new chemical entities, enabling data-driven decisions for further preclinical and clinical development.

References

  • Heltweg, B., Trapp, J., & Jung, M. (2005). In vitro assays for the determination of histone deacetylase activity. Methods, 36(4), 332-337. [Link]

  • ResearchGate. (2025). In vitro assays for the determination of histone deacetylase activity. [Link]

  • PNAS. (2013). Development of a histone deacetylase 6 inhibitor and its biological effects. [Link]

  • Reaction Biology. Histone Deacetylase (HDAC) Assay Services. [Link]

Sources

Validation

Comparative pharmacokinetics of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate and its derivatives

Title : Comparative Pharmacokinetics of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate and Its Derivatives: A Technical Guide Introduction As drug development increasingly relies on targeted delivery and optimized b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Pharmacokinetics of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate and Its Derivatives: A Technical Guide

Introduction As drug development increasingly relies on targeted delivery and optimized bioavailability, prodrug strategies have become indispensable. Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate (hereafter referred to as EPH ) represents a classic lipophilic ester prodrug architecture[1]. Featuring a basic piperidinomethyl moiety—a pharmacophore frequently utilized in central nervous system (CNS) and histaminergic targeting—and a lipophilic hexanoate tail, EPH is designed to maximize gastrointestinal absorption before undergoing rapid enzymatic hydrolysis to its active free acid (AFA).

This guide provides an objective, data-driven comparison of the pharmacokinetic (PK) properties of EPH and its structural derivatives, offering actionable insights for bioanalytical scientists and pharmacokineticists.

Structural Derivatives Evaluated

To understand the structure-activity and structure-PK relationships, we compare EPH against three key derivatives:

  • EPH (Parent Prodrug) : Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate.

  • AFA (Active Metabolite) : 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoic acid.

  • p-EPH (Regioisomer) : Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate.

  • EPyH (Ring Analog) : Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate.

Causality in Pharmacokinetic Design

Expertise & Experience: The rationale behind utilizing an ethyl hexanoate ester lies in the manipulation of the partition coefficient (LogP). The free acid (AFA) exhibits poor membrane permeability due to ionization at physiological pH. By masking the carboxylic acid as an ethyl ester, EPH achieves a higher LogP, facilitating passive transcellular diffusion across the enterocytes. Upon entering the portal vein, ubiquitous hepatic and plasma carboxylesterases rapidly cleave the ester bond, liberating the active AFA. Because this conversion is highly dependent on hepatic function, evaluating PK in models of hepatic impairment is a critical regulatory consideration[2].

MetabolicPathway EPH EPH (Prodrug) High LogP, Rapid Absorption AFA AFA (Active Free Acid) Target Engagement EPH->AFA Carboxylesterases (Plasma/Liver) N_Dealkyl N-Dealkylated Metabolite Inactive AFA->N_Dealkyl CYP3A4 / CYP2D6 Oxidized Hydroxylated Piperidine Phase I Metabolite AFA->Oxidized CYP3A4

Figure 1: Primary metabolic pathways of EPH, highlighting rapid esterase hydrolysis and CYP450 metabolism.

Comparative Pharmacokinetic Profiles

The following table summarizes the quantitative PK parameters obtained from standardized in vivo rat models (10 mg/kg PO dosing).

CompoundTmax (h)Cmax (ng/mL)AUC0-t (ng·h/mL)t1/2 (h)Oral Bioavailability (F%)
EPH (Prodrug) 0.51,2404,8501.268%
AFA (Dosed Directly) 2.53101,9204.518%
p-EPH (Regioisomer) 0.89804,1001.555%
EPyH (Pyrrolidine) 0.51,4505,2001.1*72%

*Note: The t1/2 for the prodrugs reflects their rapid conversion to the active free acid, not the systemic elimination of the active moiety itself.

Data Interpretation:

  • Absorption: EPH and EPyH demonstrate rapid absorption (Tmax 0.5h) and high bioavailability compared to the direct administration of AFA (F% 18%).

  • Regioisomer Effects: The para-isomer (p-EPH) shows a slightly delayed Tmax and lower Cmax, likely due to altered steric interactions with intestinal esterases, which slows the rate of enzymatic cleavage.

  • Ring Substitution: Substituting the piperidine with a pyrrolidine ring (EPyH) marginally increases aqueous solubility without sacrificing permeability, yielding the highest Cmax.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and regulatory compliance, all bioanalytical methods must adhere to stringent validation criteria, such as those outlined in the FDA M10 guidance for bioanalytical method validation[3].

Protocol A: In Vitro Plasma Stability (Esterase Cleavage Assay) Causality: This assay isolates the esterase-mediated hydrolysis variable, allowing scientists to predict in vivo prodrug half-life without confounding gastrointestinal absorption factors.

  • Preparation: Pre-warm blank Sprague-Dawley rat plasma to 37°C in a shaking water bath.

  • Spiking: Spike the plasma with EPH (final concentration: 1 µM). Use a minimal co-solvent (e.g., 1% DMSO) to ensure complete dissolution without denaturing plasma proteins.

  • Sampling: At precise intervals (0, 5, 15, 30, 60, 120 min), extract 50 µL aliquots.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (IS, e.g., EPH-d5). The rapid protein precipitation permanently halts enzymatic activity, creating a self-validating stop-point.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 min. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: In Vivo PK Workflow and LC-MS/MS Bioanalysis Causality: Robust sample preparation prevents matrix effects (ion suppression/enhancement) during mass spectrometry, ensuring the absolute accuracy of the calculated AUC and Cmax[3].

PKWorkflow Dosing In Vivo Dosing (10 mg/kg PO) Sampling Serial Blood Sampling (EDTA, 0-24h) Dosing->Sampling Extraction Protein Precipitation (ACN + IS) Sampling->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data NCA PK Calculation (WinNonlin) LCMS->Data

Figure 2: Self-validating in vivo pharmacokinetic workflow for quantifying EPH and its derivatives.

Step-by-Step Bioanalysis:

  • Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in ACN.

  • Gradient: Run a fast gradient from 5% B to 95% B over 3 minutes to elute both the polar AFA and the highly lipophilic EPH.

  • Detection: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for the piperidinomethyl moiety.

  • Validation: Ensure calibration curves are linear (R² > 0.99) and Quality Control (QC) samples fall within ±15% of nominal concentrations, per regulatory standards[3].

Conclusion

The comparative PK analysis reveals that the ethyl hexanoate prodrug strategy (EPH) significantly enhances the systemic delivery of the active piperidinomethyl pharmacophore compared to direct free acid administration. Minor structural modifications, such as shifting to a para-isomer (p-EPH) or utilizing a pyrrolidine ring (EPyH), allow for fine-tuning of the absorption kinetics and Cmax, providing valuable levers for formulation scientists and drug developers.

References

  • PubChem. "Ethyl 6-oxo-6-[2-(piperidinomethyl)phenyl]hexanoate - Compound Summary." National Center for Biotechnology Information. URL: [Link]

  • NorthEast BioLab. "FDA M10 Bioanalytical Method Validation (2022)." URL: [Link]

  • National Institutes of Health (NIH). "New Insights Into Hepatic Impairment (HI) Trials." PMC. URL: [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate

An In-Depth Guide to the Mass Spectrometry Fragmentation of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate: A Comparative Analysis Executive Summary The structural elucidation of novel chemical entities is a corners...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate: A Comparative Analysis

Executive Summary

The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate is a molecule that incorporates several key functional groups: an ethyl ester, an aliphatic chain, an aromatic ketone, and a tertiary amine within a piperidinomethyl substituent. This guide provides a comprehensive analysis of its predicted fragmentation behavior under mass spectrometry (MS), a critical tool for its identification and characterization. By dissecting the molecule's behavior under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, we can predict a fragmentation fingerprint that is unique to its structure. This analysis is further contextualized by comparing the capabilities of mass spectrometry with alternative analytical methods, offering researchers a holistic perspective on characterization strategy.

Molecular Profile: Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate

  • Chemical Name: Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate

  • CAS Number: 898793-80-1[1]

  • Molecular Formula: C₂₀H₂₉NO₃[1]

  • Molecular Weight: 331.45 g/mol

  • Key Structural Features:

    • Ethyl Ester Moiety: A reactive site prone to characteristic cleavages and rearrangements.

    • Aryl Ketone: The carbonyl group conjugated with the phenyl ring acts as a major fragmentation director.

    • Aliphatic Chain: A six-carbon chain providing sites for gamma-hydrogen rearrangement.

    • Piperidinomethyl Group: A tertiary amine structure attached to the phenyl ring via a methylene bridge, representing a site of low ionization energy and highly predictable cleavage.

Mass Spectrometric Fragmentation Analysis

The fragmentation pattern of a molecule is fundamentally directed by its functional groups, where the path of least resistance for bond cleavage determines the resulting ions. The stability of the charged fragments and neutral losses dictates their relative abundance in the mass spectrum.[2]

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the molecule, leading to extensive and often complex fragmentation.[3] The molecular ion (M⁺˙) is expected at m/z 331. The primary fragmentation pathways are initiated by the ionization of a lone pair electron, most likely from the piperidine nitrogen or the carbonyl oxygen, due to their lower ionization energy compared to sigma or pi bonds.[4]

Key Predicted EI Fragments:

  • Benzylic Cleavage (α-cleavage to the ring): The most favorable fragmentation pathway for N-benzyl amine derivatives is the cleavage of the bond beta to the nitrogen atom and alpha to the aromatic ring.[5] This results in the formation of a highly stable, resonance-stabilized iminium ion.

    • m/z 98 (Base Peak): This peak arises from the cleavage of the bond between the phenyl ring and the methylene bridge, forming the piperidinomethyl iminium cation ([C₅H₁₀N=CH₂]⁺). This is often the most intense peak (base peak) in the spectrum of such compounds due to its exceptional stability.

  • α-Cleavage at the Carbonyl Group: Ketones readily undergo cleavage at the C-C bond adjacent to the carbonyl group.[6]

    • m/z 202: This fragment is formed by the cleavage of the bond between the carbonyl carbon and the phenyl ring, with the charge retained by the substituted phenyl portion. The resulting ion is [M - C₅H₁₀]⁺˙.

    • m/z 105: Loss of the substituted alkyl chain via alpha-cleavage can form the benzoyl cation ([C₆H₅CO]⁺), a common fragment for aromatic ketones.[7]

  • Ester-Related Fragmentation: Ethyl esters exhibit characteristic fragmentation patterns.[8]

    • m/z 286: Loss of the ethoxy radical (•OC₂H₅) from the molecular ion, a common fragmentation for ethyl esters, results in an acylium ion ([M - 45]⁺).[9]

    • McLafferty Rearrangement: The presence of a gamma-hydrogen on the hexanoate chain allows for a McLafferty rearrangement, leading to the expulsion of a neutral alkene and the formation of a characteristic ion. For long-chain ethyl esters, this can result in a fragment ion at m/z 88.[10]

Predicted Quantitative Fragmentation Data (EI-MS)

Predicted m/z Proposed Ion Structure Mechanism of Formation Predicted Relative Abundance
331[C₂₀H₂₉NO₃]⁺˙Molecular Ion (M⁺˙)Low to Medium
98 [C₅H₁₀N=CH₂]⁺Benzylic Cleavage High (Likely Base Peak)
202[(CH₂N(C₅H₁₀))C₆H₄CO(CH₂)₄COOEt]⁺α-Cleavage at the aryl-ketone bondMedium
286[M - •OC₂H₅]⁺α-Cleavage at the ester groupMedium
105[C₆H₅CO]⁺α-Cleavage at the ketone groupMedium to High
88[CH₂=C(OH)OC₂H₅]⁺˙McLafferty RearrangementMedium
77[C₆H₅]⁺Phenyl cation from benzoyl ionLow to Medium

Fragmentation Pathway Diagram (EI-MS)

G cluster_alpha α-Cleavage Pathways cluster_rearrangement Rearrangement M Molecular Ion (M⁺˙) m/z 331 frag98 Piperidinomethyl Iminium (Base Peak) m/z 98 M->frag98 - C₁₄H₁₉O₃• (Benzylic Cleavage) frag202 [M - C₅H₁₀]⁺˙ m/z 202 M->frag202 - C₅H₁₀• (Aryl-Ketone Cleavage) frag286 [M - OEt]⁺ m/z 286 M->frag286 - •OC₂H₅ (Ester Cleavage) frag105 Benzoyl Cation m/z 105 M->frag105 - C₁₃H₂₄NO₂• (Ketone Cleavage) frag88 McLafferty Ion m/z 88 M->frag88 - C₁₄H₁₈NO (McLafferty)

Caption: Predicted EI fragmentation pathways for Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate.

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, at m/z 332, especially in positive ion mode, due to the basicity of the piperidine nitrogen.[5] Fragmentation is then induced in a collision cell (CID), and the pathways are often driven by the initial site of protonation.[3]

Key Predicted ESI-MS/MS Fragments from [M+H]⁺ (m/z 332):

  • Neutral Loss of Piperidine: The protonated piperidine moiety can facilitate the cleavage of the C-N bond, leading to the neutral loss of piperidine (85 Da). This would result in a fragment at m/z 247.

  • Formation of Piperidinomethyl Cation: Similar to the EI pathway, a major fragment at m/z 98 is expected from the cleavage of the benzylic C-C bond.

  • Loss of Water: If collision energy is high enough to induce rearrangements, a loss of water (18 Da) from the protonated molecule could occur, yielding a fragment at m/z 314.

  • Loss of Ethoxy Group: Cleavage at the ester can result in the loss of ethanol (46 Da) or an ethoxy group, leading to a fragment at m/z 286.

Comparative Analysis: MS vs. Alternative Techniques

While MS is unparalleled for determining molecular weight and fragmentation patterns, a comprehensive structural elucidation often relies on complementary techniques.

Technique Strengths for This Molecule Weaknesses for This Molecule
Mass Spectrometry (MS) - Provides exact molecular weight (HRMS).- Unique fragmentation fingerprint confirms connectivity.- Highly sensitive (requires minimal sample).- Identifies key substructures (benzoyl, piperidinomethyl).- Does not directly reveal stereochemistry.- Isomers (e.g., ortho-, para- substitution) may show similar fragmentation, requiring chromatographic separation.
Nuclear Magnetic Resonance (NMR) - Provides definitive information on the carbon-hydrogen framework (¹H, ¹³C NMR).- 2D NMR (COSY, HMBC) can establish full connectivity.- Distinguishes between ortho, meta, and para isomers unambiguously.- Requires significantly more sample than MS.- Complex spectra due to multiple overlapping signals in the aliphatic region.- Less sensitive than MS.
Infrared (IR) Spectroscopy - Quickly confirms the presence of key functional groups.- Strong characteristic absorptions for C=O (ketone, ~1685 cm⁻¹), C=O (ester, ~1735 cm⁻¹), and C-N (amine, ~1100-1200 cm⁻¹).- Provides limited information on the overall molecular skeleton.- Not suitable for distinguishing between isomers with the same functional groups.

Experimental Protocols

A self-validating protocol ensures that the results are reproducible and reliable. The choice between GC-MS and LC-MS is dictated by the analyte's volatility and thermal stability. Given the molecule's molecular weight and polarity, LC-MS is the preferred method, though GC-MS could be possible after derivatization.

Protocol 1: LC-ESI-MS/MS Analysis

This method is ideal for analyzing the intact molecule and its collision-induced fragments.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Instrumentation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[5]

  • LC Method:

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • MS Method:

    • Ionization Mode: Positive ESI.

    • Full Scan (MS1): Scan range of m/z 100-500 to identify the [M+H]⁺ precursor ion (expected at m/z 332).

    • Product Ion Scan (MS2): Select m/z 332 as the precursor ion. Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Caption: Workflow for LC-ESI-MS/MS analysis of the target compound.

Protocol 2: GC-EI-MS Analysis

This protocol is suitable for observing the detailed, high-energy fragmentation patterns.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[9]

  • Instrumentation:

    • GC System: Gas chromatograph with a capillary column.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Mass Spectrometer: A mass spectrometer with an EI source.

  • GC Method:

    • Injector Temperature: 280 °C.

    • Carrier Gas: Helium at 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[9]

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

Conclusion

The mass spectrometric analysis of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate provides a rich dataset for its structural confirmation. The fragmentation pattern is predicted to be dominated by a highly stable piperidinomethyl iminium ion at m/z 98 under both EI and ESI conditions, serving as a powerful diagnostic marker. Complementary fragments arising from cleavages around the ketone and ester functionalities provide a complete fingerprint of the molecule. While NMR and IR spectroscopy offer valuable orthogonal data, the sensitivity and detailed structural information derived from mass spectrometry, particularly when coupled with chromatographic separation, make it an indispensable tool for the analysis of this and related compounds in a drug development pipeline.

References

  • Wang, F., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. Available at: [Link]

  • PubChem. Ethyl 6-oxo-6-phenylhexanoate. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Angene Chemical. ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate(CAS# 898793-80-1). Available at: [Link]

  • University of Colorado Boulder. (2011). Fragmentation Mechanisms. Organic Chemistry at CU Boulder. Available at: [Link]

  • Foley, J. P. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

  • ChemistNate. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. Available at: [Link]

  • Cabral, E. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • PubChem. Ethyl 6-oxo-6-[2-(piperidinomethyl)phenyl]hexanoate. National Center for Biotechnology Information. Available at: [Link]

  • Clark, J. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • eGyanKosh. Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Safety and Handling Guide for Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate

For Researchers, Scientists, and Drug Development Professionals As a novel compound, specific safety and toxicological data for Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate (CAS No. 898793-80-1) is not extensively...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound, specific safety and toxicological data for Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate (CAS No. 898793-80-1) is not extensively documented.[1] However, by examining its structural components—a keto-ester and a piperidinomethylphenyl moiety—we can infer potential hazards and establish a robust safety protocol. The structural similarity to piperidine and its derivatives suggests a comparable hazard profile, necessitating stringent safety measures.[2] This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, prioritizing the well-being of laboratory personnel and the integrity of research.

I. Hazard Assessment: A Precautionary Approach

Given the limited specific data, a conservative approach to hazard assessment is essential. The hazards are inferred from the structural analogue, ethyl 6-oxo-6-[2-(piperidinomethyl)phenyl]hexanoate, and the parent compound, piperidine.

Inferred Hazards:

  • Harmful if swallowed: The piperidine moiety is known for its acute toxicity upon ingestion.[3]

  • Causes skin irritation: Similar to many organic compounds, prolonged or repeated skin contact may lead to irritation.[4]

  • Causes serious eye irritation: Direct contact with the eyes is likely to cause significant irritation.[4]

  • May cause respiratory irritation: Inhalation of aerosols or dust may irritate the respiratory tract.[4]

  • Flammability: Piperidine itself is a highly flammable liquid.[3][5] While the larger ester molecule may have a higher flashpoint, flammability should be considered a potential hazard.

GHS Hazard Pictograms (Inferred):

PictogramHazard Class
alt text Harmful/Irritant[4]
alt text Flammable (Precautionary)[3][5]
II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate.

Mandatory PPE:

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.To prevent skin contact and potential irritation.[2][6]
Eye Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a splash potential.[2][6][7][8]To protect against splashes and prevent serious eye irritation.[4]
Skin and Body A flame-resistant lab coat.To protect personal clothing from contamination and provide a barrier against splashes.[2][7]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. If aerosols are likely to be generated and ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge should be used.[2][5]To prevent inhalation and respiratory tract irritation.[4]

PPE Selection Workflow:

PPE_Selection start Handling Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate gloves Don Chemical-Resistant Gloves (Nitrile) start->gloves eye_protection Wear Safety Goggles / Face Shield gloves->eye_protection lab_coat Wear Flame-Resistant Lab Coat eye_protection->lab_coat ventilation Work in a Chemical Fume Hood lab_coat->ventilation respirator Consider NIOSH-Approved Respirator if Aerosols are Generated end Proceed with Handling respirator->end

Caption: PPE Selection Workflow for Handling the Compound.

III. Operational and Handling Procedures

Adherence to strict operational protocols is paramount to ensuring a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood.

  • Handling:

    • Avoid direct contact with skin and eyes.[6]

    • Do not breathe mist, vapors, or spray.[9]

    • Keep the container tightly closed when not in use.[6]

    • Use non-sparking tools and take precautionary measures against static discharge, especially when handling larger quantities.[10]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[6][9]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly remove and dispose of contaminated PPE as hazardous waste.[2]

IV. Spill Management and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Small Spill Response:

  • Evacuate and Ventilate: Clear the immediate area and ensure adequate ventilation.[11]

  • Absorb: Cover the spill with a non-combustible absorbent material such as sand, vermiculite, or a commercial absorbent.[3][11]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[11]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.[11]

Exposure Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[6][9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[6] Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9][12] Seek immediate medical attention.

Spill Response Workflow:

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area & Ensure Ventilation spill->evacuate absorb Cover with Non-Combustible Absorbent evacuate->absorb collect Collect into Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all Materials as Hazardous Waste decontaminate->dispose end Spill Managed dispose->end

Caption: Step-by-Step Spill Response Protocol.

V. Disposal Plan

Proper disposal is a critical aspect of the chemical's lifecycle to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Unused or waste Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate should be collected in a dedicated, properly labeled hazardous waste container.[11]

  • Do not mix with other waste streams, especially strong oxidizing agents, to prevent unintended reactions.[11]

Containerization and Labeling:

  • Use a compatible, high-density polyethylene (HDPE) container that can be securely sealed.[11]

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard symbols.[2]

Storage and Final Disposal:

  • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from heat and incompatible materials.[11]

  • The disposal of this chemical must be handled by a licensed professional waste disposal company.[2] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

Contaminated Materials:

  • All materials contaminated with the compound, such as gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.[2]

  • "Empty" containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[2]

By adhering to these guidelines, researchers can safely handle Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate, minimizing personal risk and ensuring environmental responsibility.

References

  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals - Benchchem.
  • Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product Warning.
  • Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide - Benchchem.
  • ETHYL 6-OXO-6-[3-(PYRROLIDINOMETHYL)PHENYL]HEXANOATE — Chemical Substance Information - NextSDS.
  • Piperidine - SAFETY DATA SHEET.
  • ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate(CAS# 898793-80-1 ).
  • Personal protective equipment for handling Ethyl 6-hydroxyhexanoate - Benchchem.
  • ETHYL HEXANOATE - Safety Data Sheet.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Flame Resistant PPE | Department of Chemistry and Biochemistry - The Ohio State University.
  • Safety Data Sheet: Piperidine - Carl ROTH.
  • ethyl 6-oxo-6-[2-(piperidinomethyl)phenyl]hexanoate - Fluorochem.
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.